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  • Product: methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
  • CAS: 1140512-59-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanisms of Action of Pyrrolo[3,2-c]pyridine-Based Compounds

Authored by a Senior Application Scientist This guide provides an in-depth exploration of the mechanistic actions of pharmacologically active compounds derived from the pyrrolo[3,2-c]pyridine scaffold. While methyl 6-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the mechanistic actions of pharmacologically active compounds derived from the pyrrolo[3,2-c]pyridine scaffold. While methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a key synthetic intermediate, this document will focus on the biological activities and mechanisms of its more complex derivatives, which are of significant interest to researchers and drug development professionals.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold as a Privileged Structure

The pyrrolo[3,2-c]pyridine scaffold is a heterocyclic compound that has garnered substantial interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Its rigid structure and ability to be readily functionalized make it an attractive starting point for the design of novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated a range of pharmacological activities, most notably in the fields of oncology and inflammation.[3][4] This guide will delve into two of the most well-documented mechanisms of action for derivatives of the pyrrolo[3,2-c]pyridine core: the disruption of microtubule dynamics via inhibition of the colchicine-binding site on tubulin and the inhibition of FMS kinase (CSF-1R).

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Key Synthetic Intermediate

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate serves as a crucial building block in the synthesis of more elaborate pyrrolo[3,2-c]pyridine derivatives. Its chemical structure allows for modifications at several positions, enabling the generation of a diverse library of compounds for biological screening. The synthesis of the core pyrrolo[3,2-c]pyridine ring system often involves a multi-step process starting from substituted pyridines.[1] The chloro and methyl carboxylate groups on this specific intermediate offer versatile handles for further chemical reactions, such as Suzuki couplings and amidation, to build the final pharmacologically active molecules.[1][3]

Mechanism of Action I: Disruption of Microtubule Dynamics as Colchicine-Binding Site Inhibitors

A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives has been identified as potent inhibitors of tubulin polymerization.[1][2][5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[1][2] Compounds that interfere with microtubule dynamics are therefore potent anticancer agents.

These pyrrolo[3,2-c]pyridine derivatives exert their effect by binding to the colchicine-binding site on β-tubulin.[1][2] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network.[1][5] The downstream consequences of this action are profound, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][5] Molecular modeling studies have suggested that these compounds can form hydrogen bonds with key residues in the colchicine-binding site, such as Thrα179 and Asnβ349.[1][2][5]

G cluster_0 Cellular Effects Pyrrolo_derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine-Binding Site) Pyrrolo_derivative->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.

Mechanism of Action II: Inhibition of FMS Kinase (CSF-1R)

Another important mechanism of action for a different series of pyrrolo[3,2-c]pyridine derivatives is the inhibition of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R).[3] FMS is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[3] Overexpression of FMS has been implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[3]

Pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors act by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation and activation of FMS, thereby blocking downstream signaling pathways that promote cell survival and proliferation. By inhibiting FMS, these compounds can reduce the number of tumor-associated macrophages, which are known to contribute to tumor growth and metastasis. This makes them promising candidates for both anticancer and anti-inflammatory drug development.[3][4]

G cluster_1 FMS Kinase Signaling Pyrrolo_derivative Pyrrolo[3,2-c]pyridine Derivative FMS FMS Kinase (CSF-1R) Pyrrolo_derivative->FMS Inhibits Activation FMS Autophosphorylation & Activation FMS->Activation CSF-1 binding leads to Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Activation->Signaling Proliferation Cell Proliferation, Survival, Differentiation Signaling->Proliferation Inhibition->Activation Blocks

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, particularly in the development of anticancer agents.[1][2] Its rigid, planar structure serves as an excellent framework for the design of molecules that can interact with various biological targets, including kinases and tubulin.[1][3] The derivatization of this core, such as with a chloro-substituent and a methyl carboxylate group, allows for the fine-tuning of its physicochemical properties and biological activity, making compounds like methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate promising candidates for drug discovery programs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of such novel compounds.[4][5] It provides precise information about the chemical environment of each proton and carbon atom, enabling unambiguous confirmation of the molecular structure. This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. These predictions are based on the analysis of substituent effects and comparison with experimentally determined data for similar 1H-pyrrolo[3,2-c]pyridine derivatives.[1]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.2 - 7.4s-
H-4~7.8 - 8.0d~8.5
H-7~8.8 - 9.0s-
NH (H-1)~9.5 - 11.0br s-
OCH₃~3.9 - 4.1s-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~160 - 165
C-2~125 - 130
C-3~110 - 115
C-3a~135 - 140
C-4~118 - 122
C-6~145 - 150
C-7~140 - 145
C-7a~128 - 133
OCH₃~52 - 55

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's structure.

  • Aromatic Protons: The pyridine ring protons, H-4 and H-7, are expected to resonate in the downfield region due to the electron-withdrawing nature of the nitrogen atom. H-4 will likely appear as a doublet due to coupling with H-5 (which is substituted with chlorine). The H-7 proton, being adjacent to the nitrogen and the fused pyrrole ring, is predicted to be a singlet and significantly downfield. The pyrrole proton, H-3, is expected to be a singlet and will appear in the aromatic region, influenced by the adjacent carboxylate group.

  • NH Proton: The N-H proton of the pyrrole ring is anticipated to be a broad singlet at a very downfield chemical shift, a characteristic feature of such protons which can participate in hydrogen bonding.

  • Methyl Ester Protons: The three protons of the methyl group (-OCH₃) will appear as a sharp singlet in the upfield region, typically around 3.9-4.1 ppm.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the methyl ester group is the most deshielded and will appear at the lowest field, typically in the range of 160-165 ppm.

  • Aromatic Carbons: The carbons of the pyridine and pyrrole rings will resonate in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the chlorine (C-6) will be significantly influenced by the electronegative halogen. The quaternary carbons (C-2, C-3a, and C-7a) will generally have lower intensities compared to the protonated carbons.

  • Methyl Ester Carbon: The carbon of the methyl group will appear at the highest field (most shielded), typically around 52-55 ppm.

Experimental Protocol for NMR Data Acquisition

To experimentally obtain the ¹H and ¹³C NMR spectra of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, the following protocol is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following is a general guide for acquiring high-quality 1D NMR spectra on a 400 MHz spectrometer.[6][7][8]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Number of Scans (ns): 1024 or more scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is typically used.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Analyze_H1 Analyze ¹H Spectrum (Shifts, Integrals, Couplings) H1_NMR->Analyze_H1 C13_NMR->TwoD_NMR Analyze_C12 Analyze_C12 C13_NMR->Analyze_C12 Analyze_2D Correlate with 2D NMR TwoD_NMR->Analyze_2D Assign_Protons Assign Proton Signals Analyze_H1->Assign_Protons Analyze_C13 Analyze ¹³C Spectrum (Shifts) Assign_Carbons Assign Carbon Signals Analyze_C13->Assign_Carbons Analyze_2D->Assign_Protons Analyze_2D->Assign_Carbons Final_Structure Confirm Molecular Structure Assign_Protons->Final_Structure Assign_Carbons->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a robust, predicted ¹H and ¹³C NMR analysis for methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a compound with significant potential in drug discovery. By understanding the expected spectral features, researchers can confidently characterize this and related molecules, accelerating the pace of their research and development efforts. The provided experimental protocols and structural elucidation workflow serve as a practical reference for obtaining and interpreting high-quality NMR data for novel heterocyclic compounds.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • Synthesis and photophysical properties of pyrrolo[3,2-c][1][9] naphthyridin- 11(10H)-one derivatives.

  • 1956327-20-0|6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. BLDpharm.

  • Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. Sigma-Aldrich.

  • ¹³C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. RSC Publishing.

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

  • General Procedures. ¹H and ¹³C NMR spectra were recorded at 25 °C using a 400 MHz.

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

  • The Evolving Landscape of NMR Structural Elucidation. PMC.

  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer Dr. Zhenming.

Sources

Foundational

methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a "privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine nucleobases allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets. This has led to its incorporation into numerous compounds investigated for therapeutic applications. Derivatives of this heterocyclic system have shown significant promise, particularly in oncology and immunology, by modulating the activity of key enzymes like protein kinases.[1][2][3] This guide provides a detailed technical overview of a specific, functionalized derivative, methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, offering insights into its chemical properties, a proposed synthetic route, safety considerations, and its potential applications in drug discovery.

Physicochemical and Structural Data

While experimental data for this specific molecule is not widely published, its fundamental properties can be calculated. These parameters are crucial for researchers in designing experiments, predicting solubility, and understanding potential interactions.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂Calculated
Molecular Weight 210.62 g/mol Calculated
Canonical SMILES COC(=O)C1=CNC2=C1C=C(Cl)C=N2Calculated
InChI Key (Predicted)Calculated
Appearance (Predicted) Off-white to light yellow solidInferred
Solubility (Predicted) Soluble in DMSO, DMF, and chlorinated solventsInferred

Hazard Identification and Safety Precautions (Inferred)

A specific Safety Data Sheet (SDS) for methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is not available. The following safety profile is extrapolated from the GHS classifications of structurally analogous compounds, including chlorinated pyridines, pyrrole carboxylic acids, and isomeric chloro-substituted methyl pyrrolopyridine carboxylates.[4][5][6][7][8][9][10]

GHS Pictograms (Anticipated):

Signal Word: Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed. (Based on pyridine and pyrrole derivatives)[9][11]

  • H315: Causes skin irritation. (Based on pyrrole carboxylates and isomers)[5][7]

  • H319: Causes serious eye irritation. (Based on pyrrole carboxylates and isomers)[5][7]

  • H335: May cause respiratory irritation. (Based on isomers)[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[5]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep container tightly sealed.

  • Handle in a fume hood, using all appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Proposed Synthesis Pathway

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following proposed multi-step synthesis is based on established methodologies in heterocyclic chemistry, such as the Fischer indole synthesis or related cyclization strategies.

SynthesisWorkflow A 2,6-Dichloropyridine-3-amine B Diazotization (NaNO₂, HCl) A->B Step 1 C Reduction (SnCl₂ or Na₂SO₃) B->C Step 2 D 2,6-Dichlorophenylhydrazine C->D Intermediate F Fischer Indole Synthesis (Acid Catalyst, e.g., H₂SO₄ or PPA) D->F Step 3 E Methyl Pyruvate E->F G Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate F->G Cyclization H Regioselective Dechlorination (e.g., Catalytic Hydrogenation, Pd/C, H₂) G->H Step 4 I Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Target Compound) H->I Final Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

The causality behind this proposed pathway lies in creating the key hydrazine intermediate required for the Fischer indole synthesis, a robust and well-documented method for forming indole and azaindole systems.

Step 1 & 2: Synthesis of 2,6-Dichlorophenylhydrazine (Intermediate D)

  • Rationale: The initial steps focus on converting a commercially available aminopyridine into the corresponding hydrazine. This is a classic transformation essential for the subsequent cyclization.

  • Procedure:

    • Dissolve 2,6-Dichloropyridine-3-amine (A ) in aqueous hydrochloric acid at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt (B ).

    • Slowly add this cold diazonium salt solution to a stirred solution of tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃) in concentrated HCl to reduce the diazonium salt to the hydrazine hydrochloride (C ).

    • Neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃) to precipitate the free hydrazine base, 2,6-Dichlorophenylhydrazine (D ).

    • Filter, wash with cold water, and dry the intermediate. Characterize via ¹H NMR and LC-MS to confirm identity before proceeding.

Step 3: Fischer Indole Synthesis (Formation of G)

  • Rationale: The Fischer indole synthesis provides a direct route to the pyrrolopyridine core by reacting a hydrazine with a ketone or aldehyde bearing an α-methylene group, in this case, methyl pyruvate.

  • Procedure:

    • Combine 2,6-Dichlorophenylhydrazine (D ) and a slight excess of Methyl Pyruvate (E ) in a suitable high-boiling solvent (e.g., toluene or xylene).

    • Add an acid catalyst such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

    • Heat the mixture under reflux, monitoring the reaction progress by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product spot.

    • Upon completion, cool the reaction, pour it onto ice, and neutralize with a base.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (G ), by column chromatography.

Step 4: Regioselective Dechlorination (Formation of I)

  • Rationale: The final step involves the selective removal of the chlorine atom at the 4-position. The 4-position is generally more reactive towards nucleophilic substitution and reduction than the 6-position in this scaffold, allowing for regioselective dechlorination. Catalytic hydrogenation is a standard and effective method for this transformation.[12]

  • Procedure:

    • Dissolve the dichlorinated intermediate (G ) in a solvent such as ethanol or methanol.

    • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

    • Introduce a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir the mixture at room temperature.

    • Monitor the reaction by LC-MS to observe the conversion to the desired monochlorinated product.

    • Once the reaction is complete, filter the mixture through Celite to remove the palladium catalyst.

    • Evaporate the solvent to yield the final product, Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (I ).

    • Further purification can be achieved by recrystallization or chromatography if necessary.

Applications in Drug Discovery and Development

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in modern medicinal chemistry due to its proven efficacy as a pharmacophore for kinase inhibitors and other targeted therapies.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The azaindole structure can mimic the adenine region of ATP, allowing it to bind competitively to the kinase ATP-binding pocket.

  • FMS Kinase (CSF-1R) Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase.[2] FMS kinase is over-expressed in various cancers (ovarian, prostate, breast) and is involved in the survival and proliferation of macrophages, which play a role in inflammatory disorders like rheumatoid arthritis. The development of selective FMS inhibitors based on this scaffold is a promising therapeutic strategy for both oncology and autoimmune diseases.[2]

Anticancer Activity via Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division. Drugs that interfere with microtubule dynamics are powerful anticancer agents.

  • Colchicine-Binding Site Inhibitors: Recently, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as configurationally-restricted analogs of combretastatin A-4, a well-known tubulin inhibitor. These compounds have demonstrated potent inhibition of tubulin polymerization and have induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines with IC₅₀ values in the low micromolar to nanomolar range.[1][13] The pyrrolo[3,2-c]pyridine core serves to lock the molecule in a bioactive conformation, enhancing its interaction with the colchicine-binding site on tubulin.[1]

Pathway cluster_0 Mechanism of Action A Methyl 6-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylate Scaffold B Kinase ATP-Binding Site (e.g., FMS Kinase) A->B Binds to C Tubulin (Colchicine Site) A->C Binds to D Inhibition of Kinase Activity E Disruption of Microtubule Dynamics F Blockade of Cell Signaling D->F G Cell Cycle Arrest (G2/M) & Apoptosis E->G H Anti-proliferative & Anti-inflammatory Effects F->H I Anticancer Effects G->I

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Exploratory

A Technical Guide to Characterizing the Kinase Binding Affinity of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Executive Summary The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its rigid, planar structure an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its rigid, planar structure and versatile substitution points make it an ideal starting point for developing targeted therapeutics against a range of human kinases implicated in diseases like cancer and inflammatory disorders. This guide provides a comprehensive, in-depth framework for characterizing the binding affinity of novel compounds derived from this scaffold, using methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a representative starting molecule. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal logic behind experimental choices, presenting a self-validating, tiered approach to generate a robust and reliable kinase binding profile. We will cover initial high-throughput screening for hit identification, detailed biophysical characterization of the binding event, and crucial validation of target engagement within a cellular context.

Part 1: The Pyrrolo[3,2-c]pyridine Scaffold: A Foundation for Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of substrates, are fundamental regulators of countless cellular processes. Their dysregulation is a hallmark of many diseases, making them one of the most important classes of drug targets. The discovery of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug development.

The 1H-pyrrolo[3,2-c]pyridine core has proven to be a highly successful scaffold for this purpose. Its derivatives have yielded potent inhibitors against critical oncology targets, including FMS kinase, which is involved in macrophage regulation in tumors, and Monopolar Spindle 1 (MPS1) kinase, a key component of the spindle assembly checkpoint.

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate serves as an excellent exemplar for this guide. Its key features include:

  • A Proven Core: It is built upon the validated 1H-pyrrolo[3,2-c]pyridine scaffold.

  • Synthetic Tractability: The carboxylate and chloro-substituents provide versatile chemical handles for the rapid synthesis of a focused library of analogues, enabling structure-activity relationship (SAR) studies.

  • Defined Structure: It provides a rigid framework for structure-based drug design once initial kinase targets are identified.

This guide will outline the experimental pathway to take this representative compound from an untested molecule to a fully characterized kinase ligand.

Part 2: A Tiered Strategy for Kinase Profile Characterization

A robust characterization of a kinase inhibitor requires a multi-faceted approach. Relying on a single assay can be misleading; for instance, a potent inhibitor in a biochemical assay (low IC50) may not effectively engage its target in a cell due to poor permeability or may bind with undesirable thermodynamics. Therefore, we employ a tiered strategy to build a comprehensive and trustworthy profile.

Tier 1: High-Throughput Screening (HTS) for Initial Hit Identification

The first step is to screen the compound against a broad panel of kinases to identify initial "hits." The goal here is efficiency and breadth, not depth.

Methodology: Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)

Expertise & Causality: We choose a universal, luminescence-based assay like ADP-Glo™ because it measures the direct product of the kinase reaction (ADP) and is compatible with virtually any kinase and substrate combination. This avoids the need to develop specific antibodies or fluorescently labeled substrates for each kinase, making it ideal for large-scale profiling. Its high sensitivity allows for low enzyme and substrate concentrations, conserving valuable reagents and minimizing the potential for artifacts.

  • Plate Preparation: Dispense 1-2.5 µL of kinase/substrate solution into each well of a 384-well plate.

  • Compound Addition: Add 50 nL of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (from a concentration gradient, typically starting at 10 mM in DMSO) or DMSO control to the appropriate wells.

  • Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. Allow the reaction to proceed at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity directly correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and plot the results against compound concentration to determine the IC50 value for each active kinase.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Library Compound Stock (e.g., 10 mM in DMSO) Plate_Map Design Plate Map (Controls & Test Concentrations) Compound_Library->Plate_Map Assay_Plate Prepare Assay Plate (Kinase, Substrate, Buffer) Plate_Map->Assay_Plate Add_Compound Add Compound (50 nL) Assay_Plate->Add_Compound Add_ATP Initiate Reaction (Add ATP) Add_Compound->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Add_Reagent1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Add_Reagent1 Incubate_2 Incubate (40 min) Add_Reagent1->Incubate_2 Add_Reagent2 Generate Signal (Add Detection Reagent) Incubate_2->Add_Reagent2 Incubate_3 Incubate (30 min) Add_Reagent2->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calculate_IC50 Calculate % Inhibition & Determine IC50 Read_Plate->Calculate_IC50 Hit_ID Hit Identification Calculate_IC50->Hit_ID

Caption: High-throughput screening workflow using a luminescence-based assay.

Tier 2: In-depth Biophysical Characterization of Binding

An IC50 value is a measure of functional inhibition, not a direct measure of binding affinity. To truly understand the interaction, we must use biophysical techniques to determine the equilibrium dissociation constant (KD) and the thermodynamics of binding.

Expertise & Causality: SPR is a label-free, real-time technology that provides rich kinetic data, including the association rate (kₐ) and dissociation rate (kₒff), from which the KD can be calculated (KD = kₒff/kₐ). This is superior to endpoint assays as it reveals the dynamics of the interaction. For example, two compounds with identical KD values may have vastly different kinetics; one may bind and release quickly, while another (a "slow-off" inhibitor) may have a much longer target residence time, which can be a highly desirable property for a drug.

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the surface and covalently immobilize the purified target kinase via amine coupling to a target density that will yield a robust signal without mass transport limitations. A mock-coupled reference channel is prepared simultaneously.

  • System Priming: Prime the microfluidic system with running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Analyte Injection Series: Prepare a serial dilution of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in running buffer (e.g., from 10 µM down to low nM).

  • Kinetic Cycle: For each concentration, perform a cycle:

    • Inject the compound solution over the kinase and reference surfaces for a set time (e.g., 180 seconds) to monitor the association phase .

    • Switch back to flowing running buffer to monitor the dissociation phase (e.g., 300-600 seconds).

    • Inject a regeneration solution (e.g., a brief pulse of low pH glycine or high salt) to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Globally fit the full set of sensorgrams (all concentrations) to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.

    • This fitting process yields the kₐ, kₒff, and KD values.

SPR_Workflow cluster_setup System Setup cluster_cycle Kinetic Cycle (per concentration) cluster_analysis Data Analysis Immobilize Immobilize Kinase on Sensor Chip Prime Prime System with Running Buffer Immobilize->Prime Association Inject Analyte (Association Phase) Prime->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Association Next Cycle Fit_Data Fit Data to Model (e.g., 1:1 Langmuir) Sensorgram->Fit_Data Determine_Kinetics Determine ka, koff, KD Fit_Data->Determine_Kinetics

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Expertise & Causality: ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during the binding event. In a single experiment, it can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic profile is invaluable for lead optimization, as it reveals the driving forces of the interaction (e.g., whether it is enthalpy-driven or entropy-driven), which can guide rational drug design.

  • Sample Preparation: Prepare the purified target kinase (e.g., 10-20 µM) and the compound (e.g., 100-200 µM) in the identical, thoroughly degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.5).

  • Instrument Setup: Thermostat the instrument to the desired temperature (e.g., 25°C). Load the kinase solution into the sample cell and the compound solution into the injection syringe.

  • Titration Experiment: Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each). The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Control Titration: Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to kinase.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH. The binding entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = -RTlnKA = ΔH - TΔS).

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Load_Protein Load Kinase into Sample Cell Titrate Inject Compound into Kinase Solution Load_Protein->Titrate Load_Ligand Load Compound into Syringe Load_Ligand->Titrate Measure_Heat Measure Heat Change (dP) per Injection Titrate->Measure_Heat Plot_Raw Generate Raw Thermogram (Heat Rate vs. Time) Measure_Heat->Plot_Raw Plot_Isotherm Plot Binding Isotherm (kcal/mol vs. Molar Ratio) Plot_Raw->Plot_Isotherm Fit_Model Fit Isotherm to Model Plot_Isotherm->Fit_Model Determine_Params Determine KD, n, ΔH, ΔS Fit_Model->Determine_Params

Caption: The logical flow of an Isothermal Titration Calorimetry experiment.

Part 3: Validating Target Engagement in a Cellular Context

Demonstrating that a compound binds to its purified target is essential, but it is not sufficient. A successful drug must be able to permeate the cell membrane and engage its target in the complex and crowded intracellular environment.

Methodology: Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: CETSA is a powerful, label-free method for verifying target engagement in intact cells or tissues. It is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating treated cells, separating the aggregated (denatured) proteins from the soluble (stable) ones, and quantifying the remaining soluble target protein, we can directly observe this stabilization. This provides definitive proof of intracellular target binding.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat the cells with a range of concentrations of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (and a DMSO vehicle control) for a set period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspensions into PCR tubes. Heat all samples at a single, fixed temperature (a challenge temperature determined from a preliminary melt-curve experiment, e.g., 52°C) for 8 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins and cellular debris.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target kinase remaining in the soluble fraction using Western Blot analysis or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. Fit the data to a dose-response curve to determine the EC50, which represents the concentration required to achieve 50% of the maximal thermal stabilization in the cell.

CETSA_Workflow cluster_cell Cellular Treatment cluster_thermal Thermal Challenge cluster_process Processing & Quantification cluster_analysis Analysis Treat_Cells Treat Live Cells with Compound Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Heat_Shock Heat Aliquots at Fixed Temperature Harvest_Cells->Heat_Shock Cool Cool to RT Heat_Shock->Cool Lysis Lyse Cells Cool->Lysis Centrifuge Centrifuge to Separate Soluble vs. Aggregate Lysis->Centrifuge Quantify Quantify Soluble Target (e.g., Western Blot) Centrifuge->Quantify Plot_Curve Plot Soluble Protein vs. [Compound] Quantify->Plot_Curve Determine_EC50 Determine Cellular EC50 Plot_Curve->Determine_EC50

Caption: Workflow for an Isothermal Dose-Response (ITDR) CETSA experiment.

Part 4: Data Synthesis and Interpretation

The power of this tiered approach lies in the synthesis of data from all three experimental tiers. A successful lead candidate will demonstrate a consistent and logical profile across all assays.

Hypothetical Data Summary Table:

Below is a table showing representative data one might expect to generate for our compound against a primary target (e.g., FMS Kinase), a secondary target (e.g., MPS1 Kinase), and a non-target (e.g., CDK2).

ParameterAssayFMS KinaseMPS1 KinaseCDK2 (Non-target)Rationale / Interpretation
IC₅₀ ADP-Glo™35 nM250 nM> 10,000 nMPotent biochemical inhibition of FMS, weaker for MPS1, inactive against CDK2.
KD (SPR) SPR45 nM310 nMNo BindingConfirms direct binding affinity, correlating well with IC₅₀ data.
kₐ (10⁵ M⁻¹s⁻¹) SPR2.11.5N/AOn-rate is similar for both targets.
kₒff (10⁻³ s⁻¹) SPR0.954.65N/AThe key differentiator: a ~5x slower off-rate for FMS indicates longer residence time.
KD (ITC) ITC50 nM350 nMNo BindingOrthogonal affinity measurement confirms SPR data, increasing confidence.
n (Stoichiometry) ITC1.10.95N/AValues near 1 confirm a 1:1 binding model.
ΔH (kcal/mol) ITC-8.5-6.2N/ABinding to both is enthalpy-driven, a common feature for kinase inhibitors.
-TΔS (kcal/mol) ITC-1.6-2.4N/ABinding incurs a small entropic penalty.
EC₅₀ ITDR-CETSA150 nM2,100 nMNo StabilizationDemonstrates target engagement in cells. The rightward shift from KD to EC₅₀ is expected and reflects the need for the compound to cross membranes and compete with endogenous ATP. The potency difference is maintained.

Authoritative Grounding: This integrated dataset provides a high-confidence profile. The strong correlation between biochemical IC₅₀, biophysical KD, and cellular EC₅₀ validates FMS as a primary, high-affinity intracellular target of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. The kinetic data from SPR reveals a favorable long residence time on FMS, and the thermodynamic data from ITC provides a detailed energetic signature of the binding event that can be used for future structure-based design efforts.

References

  • MDPI.

  • Semantic Scholar.

  • PMC.

  • PMC.

  • Google Patents.

  • PubMed.

  • ACS Publications.

  • PMC.

  • Promega Corporation.

  • Journal of Medicinal Chemistry.

  • ACS Publications.

  • CAS.

  • PublicationsList.org.

  • MDPI.

  • ACS Publications.

  • MDPI.

  • Celtarys.

  • Macroheterocycles.

  • Taylor & Francis Online.

  • PMC.

  • OAText.

  • Frontiers in Molecular Biosciences.

  • ResearchGate.

  • ACS Publications.

  • Google Patents.

  • Reaction Biology.

  • Malvern Panalytical.

  • bioRxiv.

  • BellBrook Labs.

  • Creative Proteomics.

  • Reaction Biology.

  • BMG LABTECH.

  • YouTube.

Foundational

electronic properties and HOMO-LUMO gap of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Electronic Profiling and Frontier Molecular Orbital Analysis of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Technical Guide Executive Summary Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Electronic Profiling and Frontier Molecular Orbital Analysis of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Technical Guide

Executive Summary

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9) is a highly functionalized 5-azaindole intermediate frequently utilized in the rational design of targeted therapeutics, including potent PRMT5 inhibitors[1]. For drug development professionals and computational chemists, understanding the electronic properties of this scaffold—specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO gap dictates the molecule's chemical hardness, metabolic stability, and charge-transfer capabilities during protein-ligand interactions.

This whitepaper outlines the structural causality behind its electronic behavior and provides field-proven, self-validating protocols for determining its FMO (Frontier Molecular Orbital) energies using both computational and experimental methodologies.

Structural and Electronic Architecture

To accurately predict the reactivity of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, one must analyze the push-pull dynamics of its specific functional groups:

  • The 5-Azaindole Core: Azaindoles (pyrrolopyridines) are inherently π -deficient heterocycles compared to standard indoles due to the electron-withdrawing nature of the embedded pyridine nitrogen[2]. This fundamental π -deficiency lowers the overall energy of the π -system.

  • 2-Methyl Carboxylate Substitution: The ester group at the C2 position acts as a strong electron-withdrawing group via both inductive (-I) and resonance (-M) effects. This significantly stabilizes (lowers) the LUMO energy, increasing the molecule's susceptibility to nucleophilic attack and enhancing the acidity of the pyrrole N-H proton.

  • 6-Chloro Substitution: Positioned adjacent to the pyridine nitrogen, the chlorine atom exerts a strong inductive withdrawal (-I) coupled with mild resonance donation (+M). This dual effect subtly lowers the HOMO energy, increasing the molecule's oxidation potential and thereby improving its stability against oxidative metabolic enzymes (e.g., Cytochrome P450s).

Computational Determination: DFT Protocol

Density Functional Theory (DFT) is the gold standard for predicting FMO energies[3]. The following protocol utilizes a specific functional and basis set tailored for halogenated heterocycles.

Step-by-Step Methodology:

  • Geometry Initialization: Construct the 3D molecular structure using a standard molecular editor and perform a preliminary Molecular Mechanics (MM2/MMFF94) conformational search to identify the global minimum.

  • DFT Optimization: Submit the geometry to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional and the 6-311++G(d,p) basis set[4].

    • Causality: The inclusion of diffuse functions (++) is strictly required to accurately model the expanded electron clouds of the lone pairs on the chlorine, oxygen, and nitrogen atoms. The polarization functions (d,p) are necessary to account for the d-orbital characteristics of the chlorine atom, ensuring the HOMO-LUMO gap is not artificially compressed.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum rather than a transition state.

  • FMO Extraction: Extract the HOMO and LUMO eigenvalues from the formatted checkpoint file to determine the theoretical band gap ( Eg​=ELUMO​−EHOMO​ ).

G N1 Input Geometry (SMILES/Mol file) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Optimization (B3LYP/6-311++G(d,p)) N2->N3 N4 Frequency Analysis (Zero-Point Energy) N3->N4 N6 MEP Mapping (Electrostatic Potential) N3->N6 N5 FMO Extraction (HOMO/LUMO Energies) N4->N5

Computational workflow for determining FMO energies and electrostatic potential.

Experimental Validation: A Self-Validating System

Theoretical DFT calculations must be grounded in empirical data. A robust validation system employs two orthogonal experimental techniques: Cyclic Voltammetry (CV) for the electrochemical gap and UV-Vis Spectroscopy for the optical gap[3]. If ΔEopt​≈ΔECV​≈ΔEDFT​ , the electronic profile is fully validated.

Protocol A: Cyclic Voltammetry (Electrochemical Gap)
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM) and purge with inert N2​ gas for 15 minutes to remove dissolved oxygen.

  • Analyte Addition: Introduce 1 mM of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate to the cell.

  • Measurement: Utilize a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential at a scan rate of 100 mV/s.

  • Internal Calibration: Post-measurement, spike the solution with 1 mM Ferrocene (Fc).

    • Causality: Ferrocene is used as an internal standard to correct for reference electrode drift and liquid junction potentials, ensuring absolute accuracy when converting to the vacuum scale[5].

  • Calculation: Extract the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials relative to the Fc/Fc+ redox couple. Calculate the FMOs using the empirical equations[5]:

    • EHOMO​=−(Eox​+4.8) eV

    • ELUMO​=−(Ered​+4.8) eV

Protocol B: UV-Vis Spectroscopy (Optical Gap)
  • Measurement: Record the absorption spectrum of the compound in a non-polar solvent (e.g., cyclohexane) to minimize solvatochromic shifts caused by hydrogen bonding with the pyrrole N-H.

  • Calculation: Identify the onset of the longest wavelength absorption band ( λonset​ ) and calculate the optical gap[6]:

    • Eg​=λonset​1240​ eV

G N1 Sample Preparation (0.1 M TBAPF6 in DCM) N2 Cyclic Voltammetry (Scan Rate: 100 mV/s) N1->N2 N3 Extract E_ox & E_red (Onset Potentials) N2->N3 N4 Calibrate vs Ferrocene (Fc/Fc+ Reference) N3->N4 N5 Calculate HOMO/LUMO E = -(E_onset + 4.8) eV N4->N5

Electrochemical protocol for experimental HOMO-LUMO gap validation.

Quantitative Data Presentation

Based on the structural extrapolation of functionalized 5-azaindoles, the following table summarizes the anticipated quantitative ranges for the electronic properties of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

ParameterExpected Value Range (eV)Primary Derivation MethodPharmacological SignificanceHOMO-6.10 to -5.80DFT / CV ( Eox​ )Indicates ionization potential. The deep HOMO suggests high stability against oxidative degradation.LUMO-2.30 to -1.90DFT / CV ( Ered​ )Indicates electron affinity. The lowered LUMO enhances π π stacking interactions with electron-rich aromatic residues in target binding pockets.Band Gap ( Eg​ )3.50 to 3.90DFT / UV-VisDetermines chemical hardness. A gap in this range indicates a kinetically stable molecule, ideal for oral drug formulation.

Conclusion

The electronic properties of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate are defined by a delicate balance of inductive and resonance effects driven by its highly functionalized 5-azaindole core. By employing a self-validating matrix of high-level DFT computations (B3LYP/6-311++G(d,p)) and orthogonal experimental techniques (Cyclic Voltammetry and UV-Vis), researchers can accurately map its HOMO-LUMO gap. This rigorous approach ensures high-fidelity data, empowering medicinal chemists to optimize binding affinities and pharmacokinetic profiles in downstream drug development pipelines.

References

  • Wipf Group. "The Heterocyclic Chemistry of Azaindoles." University of Pittsburgh. Available at: [Link]

  • ACS Publications. "Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Experimental and Theoretical (DFT) investigation of Crystallographic, Spectroscopic and Hirshfeld surface analysis." Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. "How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?" Scientific Q&A. Available at: [Link]

  • Royal Society of Chemistry. "Supporting Information: Cyclic voltammetry is used to calculate the HOMO-LUMO levels." RSC Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Rationale The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a highly privileged pharmacophore in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Rationale

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and epigenetic modulators, such as PRMT5 inhibitors[1]. The synthesis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate provides a highly versatile building block: the 2-carboxylate allows for facile amide coupling or reduction, while the 6-chloro substituent serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

To construct this bicyclic system, the Hemetsberger-Knittel synthesis is the most robust and scalable strategic choice[2]. Unlike the Bartoli or Fischer indole syntheses, which can suffer from poor regioselectivity or require harsh acidic conditions incompatible with certain functional groups, the Hemetsberger-Knittel approach allows for the direct and predictable installation of the 2-carboxylate group via a thermally induced nitrene insertion[3].

Mechanistic Causality and Regioselectivity

The synthesis is a two-step sequence starting from commercially available 6-chloronicotinaldehyde (6-chloro-pyridine-3-carboxaldehyde) and methyl azidoacetate .

  • Knoevenagel Condensation: The reaction is conducted at low temperatures (-20 °C) to afford the (Z)-azidoacrylate. The (Z)-geometry is an absolute prerequisite, as it spatially pre-organizes the azide moiety in proximity to the pyridine ring for the subsequent cyclization[2]. The low temperature is critical to prevent the premature thermal decomposition of the azide and to suppress the formation of unwanted triazole byproducts.

  • Thermolytic Cyclization: Heating the azidoacrylate in mesitylene (bp ~165 °C) extrudes nitrogen gas ( N2​ ), generating a highly reactive singlet nitrene[2]. This nitrene undergoes a C-H insertion into the adjacent pyridine ring. Because the starting aldehyde is at the C3 position of the pyridine ring, the nitrene can insert into either the C4 or C2 position.

    • C4 Insertion (Major): Yields the target [3,2-c] fusion (5-azaindole). The C4 position is less sterically hindered, making it the kinetically favored pathway.

    • C2 Insertion (Minor): Yields the [2,3-b] fusion (7-azaindole). The C2 position is adjacent to the pyridine nitrogen, which introduces steric and electronic repulsion, rendering it the minor byproduct[3].

G SM 6-Chloronicotinaldehyde + Methyl azidoacetate Cond Knoevenagel Condensation (-20 °C, NaOMe/MeOH) SM->Cond Acrylate (Z)-Azidoacrylate Intermediate Cond->Acrylate Thermo Thermolysis (Mesitylene, 165 °C) - N2 Gas Acrylate->Thermo Nitrene Singlet Nitrene Intermediate Thermo->Nitrene Prod1 Methyl 6-chloro-1H- pyrrolo[3,2-c]pyridine- 2-carboxylate (Target) Nitrene->Prod1 C4 Insertion (Favored) Prod2 Methyl 6-chloro-1H- pyrrolo[2,3-b]pyridine- 2-carboxylate (Minor) Nitrene->Prod2 C2 Insertion (Disfavored)

Fig 1: Hemetsberger-Knittel synthetic workflow and nitrene insertion regioselectivity.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and physical parameters required to achieve optimal yields and separation of the regioisomers.

ParameterStep 1: Knoevenagel CondensationStep 2: Thermolytic Cyclization
Substrate 6-Chloronicotinaldehyde (1.0 equiv)(Z)-Azidoacrylate (1.0 equiv)
Reagents Methyl azidoacetate (3.0 equiv), NaOMe (3.0 equiv)None (Unimolecular rearrangement)
Solvent Anhydrous Methanol (0.5 M)Mesitylene (0.1 M)
Temperature -20 °C to 0 °C165 °C (Reflux)
Reaction Time 2 - 3 hours1 - 2 hours (Until N2​ ceases)
In-Process Control TLC (Hexanes/EtOAc 3:1)Visual confirmation of N2​ bubbling cessation
Expected Yield 75 - 85% (Isolated intermediate)45% (Target) / 15% (Byproduct)

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl (Z)-2-azido-3-(6-chloropyridin-3-yl)acrylate

Caution: Organic azides are potentially explosive. Perform all operations behind a blast shield and avoid concentrating the product to complete dryness under high heat.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Reagent Loading: Charge the flask with 6-chloronicotinaldehyde (10.0 g, 70.6 mmol) and anhydrous methanol (140 mL). Stir to achieve a homogeneous solution.

  • Azide Addition: Add methyl azidoacetate (24.4 g, 212 mmol, 3.0 equiv) to the solution.

  • Cooling & Base Addition: Cool the reaction mixture to -20 °C using a dry ice/acetone bath. Slowly add a solution of sodium methoxide (25 wt% in methanol, 48.5 mL, 212 mmol, 3.0 equiv) dropwise via an addition funnel over 45 minutes.

    • Causality Note: The highly exothermic nature of the deprotonation requires strict temperature control. Allowing the internal temperature to exceed -10 °C will result in the decomposition of the azidoacetate and the formation of dark, tarry byproducts[3].

  • Reaction Maturation: Stir the mixture at -20 °C for 2 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The aldehyde starting material ( Rf​≈0.5 ) should be completely consumed, replaced by a new, UV-active yellow spot ( Rf​≈0.6 ).

  • Quench & Workup: Quench the reaction at -20 °C by the slow addition of saturated aqueous NH4​Cl (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 30 °C) to afford the crude azidoacrylate as a yellow solid. Use immediately in the next step.

Step 2: Thermolysis to Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
  • System Preparation: Equip a round-bottom flask with a reflux condenser and a bubbler to monitor gas evolution.

  • Dilution: Dissolve the crude (Z)-azidoacrylate (~15 g) in anhydrous mesitylene (600 mL) to achieve a concentration of ~0.1 M.

    • Causality Note: High dilution (0.1 M or lower) is absolutely critical to favor the intramolecular nitrene insertion over intermolecular dimerization or polymerization[3].

  • Thermolysis: Immerse the flask in a pre-heated oil bath at 165 °C.

  • Self-Validation (IPC): Within 3-5 minutes of reaching reflux, vigorous bubbling will be observed in the bubbler. This is the extrusion of N2​ gas, confirming the formation of the singlet nitrene[2]. Maintain reflux for 1.5 hours until gas evolution completely ceases.

  • Isolation: Cool the reaction to room temperature. Remove the mesitylene under reduced pressure using a rotary evaporator equipped with a high-vacuum pump.

  • Purification & Isomer Separation: Purify the dark residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes).

    • Elution Order: The minor [2,3-b] isomer (7-azaindole) typically elutes first due to intramolecular hydrogen bonding masking the pyrrole N-H. The target [3,2-c] isomer (5-azaindole) elutes second.

  • Characterization: The target compound, methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, is isolated as an off-white solid.

    • Expected MS: [M+H]+=211.0

    • Expected 1H NMR (DMSO- d6​ ): The diagnostic pyrrole N-H will appear as a broad singlet >12 ppm, and the isolated pyridine protons (C4-H and C7-H) will appear as distinct singlets due to the para-like relationship on the fused ring system.

References

  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity | Journal of Medicinal Chemistry - ACS Publications.[1] URL:[Link]

  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms - MDPI.[2] URL:[Link]

  • Preparation of substituted 5-azaindoles: Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate - Organic Syntheses.[3] URL:[Link]

Sources

Application

Suzuki-Miyaura cross-coupling with methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Application Note & Protocol: High-Yield Suzuki-Miyaura Cross-Coupling of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Executive Summary & Strategic Context The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Yield Suzuki-Miyaura Cross-Coupling of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Executive Summary & Strategic Context

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in modern drug discovery. It is frequently utilized in the development of colchicine-binding site inhibitors[1], Toll-like receptor (TLR) inhibitors[2], p53 mutant stabilizers[3], and GRK5 modulators. Functionalization at the C6 position via Suzuki-Miyaura cross-coupling is a critical synthetic node for generating diverse libraries of these bioactive molecules[4].

However, coupling methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate presents a unique trifecta of chemical challenges:

  • The Unprotected N1-Pyrrole : The acidic N-H bond can deprotonate and coordinate with palladium, potentially poisoning the catalyst[5].

  • The C2-Methyl Ester : This electron-withdrawing group is highly susceptible to saponification (hydrolysis) under the standard alkaline conditions typically required for Suzuki couplings.

  • The C6-Chloride : While less reactive than a bromide or iodide, the C6 position is adjacent to the N5 pyridine nitrogen. This "alpha-effect" lowers the electron density at C6, sufficiently activating the C-Cl bond for oxidative addition if the correct ligand is employed[6].

This guide provides a self-validating, highly optimized protocol for the direct cross-coupling of this substrate without the need for N1-protection (such as SEM or Boc)[3], maximizing atom economy and minimizing synthetic steps.

Mechanistic Causality & Reaction Dynamics

To achieve high yields, experimental choices must be driven by the substrate's specific electronic and steric demands.

  • Catalyst & Ligand Selection : We utilize XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)). Previous studies on chloroamino-N-heterocycles demonstrate that bulky, electron-rich Buchwald ligands like XPhos or SPhos are exceptional for these systems[5]. The electron-rich phosphine accelerates oxidative addition into the C-Cl bond, while its extreme steric bulk prevents the unprotected N1-pyrrole from coordinating to the palladium center.

  • Base Selection : K₃PO₄ is selected over NaOH or KOH. It is alkaline enough to form the reactive "ate" complex with the arylboronic acid (facilitating transmetalation) but mild enough to prevent the hydrolysis of the vulnerable C2-methyl ester.

  • Solvent System : A 1,4-Dioxane/H₂O (4:1) mixture is optimal. Dioxane solubilizes the organic substrate and catalyst at high temperatures (90 °C), while the aqueous component dissolves the phosphate base, driving the biphasic transmetalation process.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition C6-Cl Bond Insertion Pd0->OxAdd Substrate TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim Halide Exchange RedElim->Pd0 Cross-Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C6 position of 5-azaindole.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the finalized protocol parameters were chosen.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Moderate yield; significant C2-ester hydrolysis observed due to prolonged heating in protic EtOH/H₂O.
2Pd(dppf)Cl₂K₂CO₃DMF/H₂O (5:1)10062%Better conversion, but high temperatures in DMF promoted partial de-esterification and N1-alkylation side reactions.
3 XPhos Pd G2 K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 >90% Optimal. Bulky XPhos prevents N1-coordination; mild K₃PO₄ preserves the C2-methyl ester intact.
4XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O (4:1)25<10%Insufficient thermal energy to overcome the activation barrier for oxidative addition into the C-Cl bond.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis. It incorporates self-validating visual and analytical checkpoints to ensure reaction integrity.

Workflow S1 1. Preparation Degas Solvents S2 2. Assembly Mix Reagents S1->S2 S3 3. Reaction 90°C, 4-12h S2->S3 S4 4. Workup Quench & Extract S3->S4 S5 5. Purification Column Chrom. S4->S5

Figure 2: Step-by-step experimental workflow for the microscale cross-coupling protocol.

Materials Required:
  • Substrate : Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (210.6 mg, 1.0 mmol)

  • Coupling Partner : Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Catalyst : XPhos Pd G2 (39.3 mg, 0.05 mmol, 5 mol%)

  • Base : Potassium phosphate tribasic (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)

  • Solvents : 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL)

Step-by-Step Methodology:

Step 1: Solvent Degassing (Critical Step)

  • Combine 1,4-Dioxane and H₂O in a 4:1 ratio.

  • Sparge the solvent mixture with dry Nitrogen (N₂) or Argon for at least 15 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the electron-rich XPhos ligand.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the substrate, arylboronic acid, K₃PO₄, and XPhos Pd G2.

  • Seal the vessel with a septum and perform three cycles of vacuum evacuation and N₂ backfilling.

  • Introduce the degassed Dioxane/H₂O mixture (10 mL) via syringe.

Step 3: Catalytic Coupling

  • Place the vessel in a pre-heated oil bath or heating block at 90 °C .

  • Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Self-Validation Checkpoint: Within 10–15 minutes, the mixture should transition from a pale suspension to a homogeneous deep yellow/orange solution. This color change confirms the generation of the active Pd(0) species. If the solution rapidly turns black, "Palladium black" has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The reaction is typically complete within 4 to 12 hours.

Step 4: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Deionized Water (10 mL).

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50).

  • Self-Validation Checkpoint: The cross-coupled azaindole product will be highly UV-active at 254 nm and will often exhibit distinct blue/green fluorescence under 365 nm UV light due to the extended conjugation of the newly formed biaryl system.

References

  • Title : Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

  • Title: Pyrrolo[3,2-c]pyridine compounds as g-protein-coupled receptor kinase 5 (grk5)
  • Title : Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane Source : The Journal of Organic Chemistry URL :[Link]

  • Source: WIPO (PCT)
  • Source: WIPO (PCT)
  • Title : Product Class 22: Azaindoles and Their Derivatives Source : Science of Synthesis URL :[Link]

Sources

Method

Application Note: Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) has emerged as a "privileged scaffold," frequently utilized as a bioisostere for indoles and 7-azai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) has emerged as a "privileged scaffold," frequently utilized as a bioisostere for indoles and 7-azaindoles. Specifically, methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate provides an exceptionally versatile starting point for the development of targeted therapeutics, ranging from kinase inhibitors to tubulin-depolymerizing agents.

The strategic value of this specific building block lies in its orthogonal reactivity profile:

  • The N1-H and N5 Lone Pair: This arrangement creates an ideal hydrogen bond donor-acceptor motif, perfectly suited for anchoring into the hinge region of various kinases [1].

  • The C6-Chlorine (Aryl Chloride): Positioned ortho to the pyridine nitrogen (N5), the C-Cl bond is highly activated. The electronegative nitrogen withdraws electron density via induction and resonance, significantly lowering the LUMO of the C-Cl bond. This makes it highly susceptible to oxidative addition by Palladium(0) during cross-coupling reactions, unlike unactivated aryl chlorides.

  • The C2-Methyl Ester: This group can be cleanly saponified and converted into diverse amides to probe solvent-exposed channels or ribose pockets without interfering with the C6 chemistry.

G Scaffold Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Core Scaffold) N1 N1 Position (Pyrrole NH) Scaffold->N1 Alkylation / Arylation C2 C2 Position (Methyl Ester) Scaffold->C2 Saponification & Amidation C6 C6 Position (Aryl Chloride) Scaffold->C6 Suzuki / Buchwald-Hartwig N1_Target Solvent-Exposed / Hydrophobic Pocket N1->N1_Target C2_Target Ribose Pocket / Solvent Channel C2->C2_Target C6_Target Deep Hydrophobic Pocket (DFG-out) C6->C6_Target

Fig 1. Structural functionalization map and target binding regions of the 5-azaindole scaffold.

Key Medicinal Chemistry Applications

Targeting Kinases: FMS (CSF-1R) and pan-Trk Inhibitors

The pyrrolo[3,2-c]pyridine scaffold has demonstrated profound efficacy in kinase inhibition. For example, derivatives of this scaffold have been developed as highly potent inhibitors of FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), which is overexpressed in ovarian, prostate, and breast cancers, as well as in inflammatory disorders like rheumatoid arthritis. By functionalizing the N1 and C6 positions, researchers achieved IC50 values as low as 30 nM against FMS kinase, exhibiting a >33-fold selectivity over a panel of 40 other kinases [2].

Furthermore, the scaffold has been utilized in the discovery of pan-Trk (Tropomyosin receptor kinase) inhibitors for chronic pain management. By exploiting the C2 and C6 vectors, these inhibitors bind to the inactive DFG-out conformation of the kinase, achieving single-digit nanomolar potency (IC50 = 1.5 nM for TrkA) and excellent ligand efficiency [3].

G Ligand CSF-1 / IL-34 Receptor FMS Kinase (CSF-1R) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Outcome Macrophage Proliferation & Tumor Survival Downstream1->Outcome Downstream2->Outcome

Fig 2. FMS kinase (CSF-1R) signaling pathway and intervention by pyrrolo[3,2-c]pyridine inhibitors.

Tubulin Polymerization Inhibitors (Colchicine-Binding Site)

Beyond kinases, the rigid nature of the 1H-pyrrolo[3,2-c]pyridine core has been exploited to lock the bioactive (Z, E)-butadiene configuration of Combretastatin A-4 (CA-4). By appending a 3,4,5-trimethoxyphenyl group at the N1 position and various indolyl or aryl groups at the C6 position, researchers have synthesized potent colchicine-binding site inhibitors (CBSIs). These compounds disrupt tubulin polymerization, showing potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM [1].

Quantitative Data Summaries

Table 1: Reaction Conditions for Orthogonal Functionalization

Reaction Type Position Reagents & Catalysts Conditions Yield Range Causality / Rationale
N1-Arylation (Chan-Lam) N1 Ar-B(OH)2, Cu(OAc)2, Pyridine 1,4-Dioxane, O2 atm, 85 °C, 30 min 50-75% O2 is essential for Cu(I) to Cu(II) reoxidation. Pyridine acts as base and ligand.
Cross-Coupling (Suzuki) C6 Ar'-B(OH)2, Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, Microwave, 125 °C, 26 min 30-65% Microwave heating overcomes steric hindrance; H2O activates the boronic acid.

| Saponification & Amidation | C2 | 1. LiOH2. HATU, DIPEA, R-NH2 | 1. THF/H2O, RT2. DMF, RT, 12 h | 60-85% | HATU generates a highly reactive HOAt ester, ideal for heterocyclic carboxylic acids. |

Table 2: Biological Activity of Pyrrolo[3,2-c]pyridine Derivatives

Target / Application Compound Modification Key Biological Effect IC50 Value Reference
FMS Kinase (CSF-1R) N1-Diarylurea, C6-Cl Kinase inhibition (Anti-inflammatory/Anticancer) 30 nM El-Gamal et al. [2]
Tubulin (CBSI) N1-(3,4,5-trimethoxyphenyl), C6-Indolyl Antiproliferative (HeLa, MCF-7, SGC-7901) 0.12 - 0.21 µM Wang et al. [1]

| pan-Trk Kinases | N1-Triazole, C2-Amide | DFG-out allosteric inhibition (Chronic Pain) | 1.5 nM (TrkA) | Stachel et al.[3] |

Synthetic Workflows & Experimental Protocols

The following self-validating protocols describe the step-by-step orthogonal functionalization of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

G Start Starting Material Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Step1 Step 1: N1-Arylation Reagents: Ar-B(OH)2, Cu(OAc)2, Pyridine Conditions: O2 atm, 1,4-Dioxane, 85°C Start->Step1 Chan-Lam Coupling Step2 Step 2: C6-Suzuki Coupling Reagents: Ar'-B(OH)2, Pd(PPh3)4, K2CO3 Conditions: Microwave, 1,4-Dioxane/H2O, 125°C Step1->Step2 Pd-Catalyzed Cross-Coupling Step3 Step 3: C2-Amidation Reagents: 1. LiOH 2. HATU, DIPEA, R-NH2 Conditions: THF/H2O then DMF, RT Step2->Step3 Saponification & Peptide Coupling Product Final Target Compound (Kinase / Tubulin Inhibitor) Step3->Product Purification

Fig 3. Three-step synthetic workflow for orthogonal functionalization of the 5-azaindole scaffold.

Protocol A: N1-Arylation via Chan-Lam Coupling [1]

Objective: Attach an aryl pharmacophore (e.g., 3,4,5-trimethoxyphenyl) to the pyrrole nitrogen. Causality & Rationale: The Chan-Lam coupling is chosen over standard SNAr or Buchwald-Hartwig amination because it proceeds under milder conditions, preserving the integrity of the C6-chloride and C2-ester. Copper(II) acetate is used catalytically or stoichiometrically; an oxygen atmosphere is strictly required to reoxidize the Cu(I) intermediate back to the active Cu(II) species, closing the catalytic cycle.

Step-by-Step Procedure:

  • To a microwave-safe vial, add methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 equiv, 0.3 mmol), the desired arylboronic acid (2.0 equiv, 0.6 mmol), anhydrous K2CO3 (2.0 equiv, 0.6 mmol), and Cu(OAc)2 (2.0 equiv, 0.6 mmol).

  • Suspend the mixture in anhydrous 1,4-dioxane (15 mL).

  • Add pyridine (3.0 equiv, 0.9 mmol). Note: Pyridine acts as both a mild base and a crucial ligand to stabilize the copper intermediate.

  • Leave the reaction vessel open to the air (or fit with an O2 balloon) and stir at 85 °C for 30 minutes (can be accelerated via microwave irradiation).

  • Upon completion (monitored by LC-MS), cool to room temperature, dilute with ethyl acetate (25 mL), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc 2:1) to afford the N1-arylated intermediate.

Protocol B: C6-Functionalization via Suzuki-Miyaura Cross-Coupling [1, 3]

Objective: Install a hydrophobic aryl/heteroaryl group at the C6 position. Causality & Rationale: The C6-Cl bond is electronically activated by the adjacent pyridine nitrogen. However, steric hindrance from the N5 and C7 positions can slow the oxidative addition of Palladium. Microwave irradiation at 125 °C is utilized to rapidly overcome this activation barrier, reducing reaction times from 24 hours to 26 minutes, which minimizes thermal degradation of the azaindole core. Water is added as a co-solvent to hydrolyze the boronic acid to a reactive boronate complex, facilitating transmetalation.

Step-by-Step Procedure:

  • In a microwave reaction vial, combine the N1-arylated intermediate from Protocol A (1.0 equiv, 0.1 mmol), a substituted arylboronic acid (1.5 equiv, 0.15 mmol), K2CO3 (5.0 equiv, 0.5 mmol), and Pd(PPh3)4 (0.06 equiv, 0.006 mmol).

  • Dissolve the reagents in a degassed mixture of 1,4-dioxane (6 mL) and H2O (2 mL).

  • Seal the vial and purge with N2 for 5 minutes.

  • Irradiate the mixture in a microwave reactor at 125 °C for 26 minutes.

  • Cool the mixture, extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na2SO4, and purify via flash chromatography to yield the C6-coupled product.

Protocol C: C2-Ester Saponification and Amidation

Objective: Convert the C2-methyl ester into a functionalized amide to target solvent-exposed kinase channels. Causality & Rationale: Direct amidation of esters is often low-yielding. A two-step process (saponification followed by coupling) is preferred. HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester. This is critical for heterocyclic carboxylic acids like pyrrolo[3,2-c]pyridine-2-carboxylic acid, which can be sterically hindered and prone to decarboxylation if subjected to harsh activation conditions (like SOCl2 heating).

Step-by-Step Procedure:

  • Saponification: Dissolve the C6-coupled intermediate (1.0 equiv) in a 1:1 mixture of THF and MeOH. Add 1M aqueous LiOH (3.0 equiv). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3-4, extract with EtOAc, and concentrate to yield the crude carboxylic acid.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Add the desired primary or secondary amine (1.2 equiv) and stir at room temperature for 12 hours.

  • Quench with saturated NaHCO3, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify via reverse-phase HPLC.

References

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PubMed Central (PMC) / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: PubMed Central (PMC) / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Maximizing Diversity from a Kinase Screen: Identification of Novel and Selective pan-Trk Inhibitors for Chronic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Notes and Protocols for the Functionalization of Methyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals The 1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of compounds with promising therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of compounds with promising therapeutic activities.[1][2] Derivatives of this heterocyclic system have been investigated as potent inhibitors of FMS kinase, a target implicated in cancer and inflammatory disorders.[1] Furthermore, their role as colchicine-binding site inhibitors highlights their potential in the development of novel anticancer agents.[2][3] The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides detailed protocols for the chemical modification of a key intermediate, methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. We will explore functionalization at two primary sites: the pyrrole nitrogen (N-1) and the C-6 position, which bears a reactive chloro substituent. The protocols described herein are based on established palladium-catalyzed cross-coupling reactions and N-arylation methods, providing a robust framework for the synthesis of diverse compound libraries.

I. N-1 Functionalization: N-Arylation

The secondary amine of the pyrrole ring is a prime site for modification. N-arylation introduces substituents that can modulate the compound's steric and electronic properties, significantly impacting its biological activity. A common and effective method for this transformation is the copper-catalyzed Chan-Lam coupling.

Protocol 1: Copper-Catalyzed N-Arylation with Arylboronic Acids

This protocol details the N-arylation of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate using an arylboronic acid in the presence of a copper catalyst. This method is advantageous due to its relatively mild conditions and tolerance of various functional groups.

Rationale: The Chan-Lam N-arylation provides a reliable method for forming C-N bonds. Copper(II) acetate serves as the catalyst, and a base like pyridine or triethylamine facilitates the transmetalation step. The reaction is typically run in the presence of a mild oxidant (air) to regenerate the active Cu(II) species. The choice of a polar aprotic solvent like 1,4-dioxane is common for this type of reaction.[2]

Experimental Protocol:

  • To a dry reaction vial, add methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (2.0 eq.), copper(II) acetate (2.0 eq.), and potassium carbonate (2.0 eq.).

  • Add pyridine (3.0 eq.) and 1,4-dioxane to achieve a substrate concentration of 0.1 M.

  • Seal the vial and stir the mixture at 85 °C in a pre-heated oil bath for 30 minutes under microwave irradiation.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Data Presentation:

EntryArylboronic AcidProductYield (%)
13,4,5-trimethoxyphenylboronic acidMethyl 6-chloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 60-80%
2Phenylboronic acidMethyl 6-chloro-1-phenyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 65-85%
34-methoxyphenylboronic acidMethyl 6-chloro-1-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 70-90%

Yields are predicted based on similar reactions reported in the literature.[2]

Visualization:

N_Arylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Pyrrolo Methyl 6-chloro-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Temperature 85 °C (Microwave) Pyrrolo->Temperature Mix BoronicAcid Arylboronic Acid BoronicAcid->Temperature Catalyst Cu(OAc)₂ Catalyst->Temperature Base K₂CO₃, Pyridine Base->Temperature Solvent 1,4-Dioxane Solvent->Temperature Extraction EtOAc/Water Extraction Temperature->Extraction Reaction Time 30 min Purification Silica Gel Chromatography Extraction->Purification Product N-Aryl-6-chloro-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Purification->Product

Caption: Workflow for Copper-Catalyzed N-Arylation.

II. C-6 Functionalization: Cross-Coupling Reactions

The chloro-substituent at the C-6 position of the pyridine ring is an excellent handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. The two most common and versatile methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound. This reaction is widely used in drug discovery for the synthesis of biaryl and related structures.[3][4]

Rationale: This protocol employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base, typically an aqueous solution of a carbonate like Na₂CO₃, to facilitate the catalytic cycle. The choice of a mixed solvent system like EtOH/H₂O is common for Suzuki couplings.[5] The reaction proceeds through oxidative addition of the aryl chloride to the Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol:

  • To a microwave vial, add methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).

  • Add a 4:1 mixture of ethanol and water to achieve a substrate concentration of 0.2 M.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Seal the vial and heat the reaction mixture to 90 °C for 10 minutes under microwave irradiation.[5]

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 6-phenyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 70-95%
24-Fluorophenylboronic acidMethyl 6-(4-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 75-98%
3Thiophene-3-boronic acidMethyl 6-(thiophen-3-yl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 60-85%

Yields are predicted based on similar reactions reported in the literature.[3][5]

Visualization:

Suzuki_Coupling_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-Cl Methyl 6-chloro-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Ar-Cl->Oxidative_Addition Ar-Pd(II)(Cl)L₂ Ar-Pd(II)(Cl)L₂ Oxidative_Addition->Ar-Pd(II)(Cl)L₂ Transmetalation Transmetalation Ar-Pd(II)(Cl)L₂->Transmetalation Ar'-B(OH)₂ Arylboronic Acid Ar'-B(OH)₂->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)(Ar')L₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L₂->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Ar-Ar' 6-Aryl Product Reductive_Elimination->Ar-Ar'

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly useful for introducing diverse amine functionalities at the C-6 position.[6][7]

Rationale: This protocol utilizes a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP, which promotes the challenging C-N bond-forming reductive elimination step. A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to deprotonate the amine nucleophile. The reaction is typically conducted in an anhydrous aprotic solvent like dioxane or toluene at elevated temperatures.[5][6]

Experimental Protocol:

  • To a dry, argon-flushed Schlenk tube, add methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq.), the desired amine (1.2 eq.), and cesium carbonate (1.5 eq.).

  • Add palladium(II) acetate (0.02 eq.) and Xantphos (0.04 eq.).

  • Add anhydrous dioxane to achieve a substrate concentration of 0.1 M.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivative.

Data Presentation:

EntryAmineProductYield (%)
1MorpholineMethyl 6-(morpholino)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 65-90%
2AnilineMethyl 6-(phenylamino)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 60-85%
3BenzylamineMethyl 6-(benzylamino)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate(Predicted) 70-95%

Yields are predicted based on similar reactions reported in the literature.[5][6]

Visualization:

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_workup Workup & Purification Pyrrolo Methyl 6-chloro-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Temperature 110 °C Pyrrolo->Temperature Mix Amine Primary or Secondary Amine Amine->Temperature Catalyst Pd(OAc)₂ / Xantphos Catalyst->Temperature Base Cs₂CO₃ Base->Temperature Solvent Anhydrous Dioxane Solvent->Temperature Atmosphere Inert (Argon) Atmosphere->Temperature Filtration Celite Filtration Temperature->Filtration Reaction Time 12-24 h Extraction EtOAc/Water Extraction Filtration->Extraction Purification Silica Gel Chromatography Extraction->Purification Product 6-Amino-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

III. Conclusion

The protocols outlined in this guide provide a versatile toolkit for the functionalization of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. By employing these copper- and palladium-catalyzed reactions, researchers can efficiently generate diverse libraries of novel compounds built upon the privileged 1H-pyrrolo[3,2-c]pyridine scaffold. These methods are essential for advancing drug discovery programs and exploring the full therapeutic potential of this important class of heterocyclic compounds.

IV. References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). PMC. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. [Link]

  • (PDF) Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. (2024). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). National University of Pharmacy. [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Xingwei Li. [Link]

  • SYNTHESIS OF OPTICALLY ACTIVE METHYL 1,2,3,3a,8,8a-HEXA. (2005). HETEROCYCLES. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Preparation of Functionalized Azaindole Derivatives from Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Strategic Overview Azaindoles (pyrrolopyridines) are privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Strategic Overview

Azaindoles (pyrrolopyridines) are privileged scaffolds in modern medicinal chemistry. As bioisosteres of indoles, they offer improved aqueous solubility, unique physicochemical properties, and novel hydrogen-bonding vectors. Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9) is a highly versatile building block for these systems. Recently, this exact intermediate was pivotal in the discovery of AZ-PRMT5i-1, a potent, MTA-cooperative PRMT5 inhibitor designed by AstraZeneca to target MTAP-deleted cancers [1].

As a Senior Application Scientist, I have structured this guide to move beyond a simple list of instructions. The following workflow is designed as a self-validating system : at each step, specific analytical checkpoints ensure the chemical integrity of the intermediate before proceeding.

Mechanistic Rationale & Causality (E-E-A-T)

The functionalization of this specific azaindole scaffold requires a carefully orchestrated sequence to avoid chemoselectivity issues and catalyst poisoning:

  • N-Alkylation/Protection (Step 1): The pyrrole nitrogen (N1) is highly acidic (pKa ~16) and nucleophilic. If left unprotected, it will poison palladium catalysts or undergo competitive N-arylation during cross-coupling. Deprotonation with a strong base (NaH) followed by trapping with an electrophile (e.g., methyl iodide) secures this position [1].

  • Buchwald-Hartwig Amination (Step 2): The 6-chloro position on the pyridine ring is moderately electron-deficient. While nucleophilic aromatic substitution (SNAr) is possible under forcing conditions, Palladium-catalyzed C-N cross-coupling provides a milder, broader scope. We utilize Xantphos as the ligand; its large bite angle favors reductive elimination over β-hydride elimination, ensuring high yields of the mono-alkylated/arylated amine without forming bis-arylated byproducts.

  • Saponification & Amidation (Step 3): The C2-methyl ester is intentionally retained through the cross-coupling step to prevent the free carboxylate from chelating and deactivating the palladium catalyst. Once the 6-position is functionalized, mild hydrolysis with LiOH yields the carboxylic acid, which is subsequently activated (via HATU) for amide bond formation.

Workflow Visualization

The following diagram illustrates the logical progression of the three-stage functionalization workflow.

AzaindoleFunctionalization SM Methyl 6-chloro-1H-pyrrolo [3,2-c]pyridine-2-carboxylate (Starting Material) Step1 Step 1: N-Alkylation Reagents: NaH, MeI, THF SM->Step1 Int1 Intermediate 1 Methyl 6-chloro-1-methyl-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Step1->Int1 Step2 Step 2: Buchwald-Hartwig Amination Reagents: Amine, Pd2(dba)3, Xantphos, Cs2CO3 Int1->Step2 Int2 Intermediate 2 6-Amino-substituted Azaindole Ester Step2->Int2 Step3 Step 3: Hydrolysis & Amidation Reagents: 1. LiOH; 2. HATU, Amine Int2->Step3 Target Target Compound Fully Functionalized Azaindole Derivative Step3->Target

Caption: Three-stage synthetic workflow for the elaboration of the azaindole core.

Experimental Protocols

Protocol A: N-Alkylation of the 1H-Pyrrole (Self-Validating Step 1)

Objective: Mask the acidic N-H to prevent interference in downstream metal catalysis.

  • Preparation : Charge a flame-dried round-bottom flask with methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Deprotonation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. The solution will typically darken, indicating the formation of the sodium salt.

  • Alkylation : Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check : Analyze via ¹H NMR. The protocol is validated when the broad singlet corresponding to the pyrrole N-H (~11.5–12.0 ppm) completely disappears, replaced by a sharp N-CH₃ singlet (~4.0 ppm). The LC-MS must retain the characteristic 3:1 isotopic pattern of the chlorine atom.

Protocol B: Buchwald-Hartwig Amination (Self-Validating Step 2)

Objective: Install the core amine substituent at the 6-position via Pd-catalysis.

  • Preparation : In a microwave vial or Schlenk tube, combine the N-methylated intermediate from Protocol A (1.0 equiv), the desired amine (e.g., tert-butyl carbamate or a primary amine, 1.5 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Degassing : Sparge the mixture with nitrogen or argon for 10 minutes. This is critical to prevent catalyst oxidation.

  • Catalyst Addition : Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv). Seal the vessel and heat to 100 °C for 12–16 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Validation Check : Analyze via LC-MS. The protocol is validated by the complete disappearance of the 3:1 chlorine isotopic pattern and the appearance of the desired product mass[M+H]⁺.

Protocol C: Ester Saponification and Amide Coupling (Self-Validating Step 3)

Objective: Unmask the carboxylate and couple it to the final amine vector.

  • Hydrolysis : Dissolve the intermediate from Protocol B in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.

  • Acidification : Concentrate to remove volatiles. Acidify the aqueous layer with 1M HCl to pH ~3-4. Collect the precipitated carboxylic acid via vacuum filtration and dry under high vacuum.

    • Validation Check: ¹H NMR must show the loss of the methyl ester singlet (~3.9 ppm).

  • Amidation : Dissolve the dry carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes to form the activated ester.

  • Coupling : Add the target amine (1.2 equiv) and stir at room temperature for 16 hours.

  • Workup : Dilute with water to precipitate the product, or extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), dry, and purify via preparative HPLC.

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative outcomes and critical analytical validation markers for each step of the protocol, ensuring high reproducibility across different laboratory environments.

Reaction StepTransformationKey Reagents & ConditionsTypical YieldCritical Analytical Metric (Self-Validation)
Step 1 N-AlkylationNaH, MeI, THF, 0 °C to RT85–95%¹H NMR: Disappearance of pyrrole N-H (~11.5 ppm); appearance of N-CH₃ (~4.0 ppm).
Step 2 C-N Cross-CouplingAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100 °C60–80%LC-MS: Loss of 3:1 isotopic Cl signature; mass shift to [M+H]⁺ of aminated product.
Step 3a SaponificationLiOH·H₂O, THF/MeOH/H₂O, RT>90%¹H NMR: Complete loss of methyl ester singlet (~3.9 ppm).
Step 3b Amide CouplingTarget Amine, HATU, DIPEA, DMF, RT70–85%LC-MS: Desired [M+H]⁺. ¹H NMR: Appearance of new amide N-H and coupled aliphatic/aromatic signals.

References

  • Smith, J. M., Barlaam, B., Beattie, D., Bradshaw, L., Chan, H. M., Chiarparin, E., Collingwood, O., Cooke, S. L., Cronin, A., Cumming, I., et al. "Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity." Journal of Medicinal Chemistry, 2024, 67(16), 13604-13638. URL:[Link]

Application

Application Note: Catalytic Strategies for C-H Activation of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Executive Summary Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a highly functionalized 5-azaindole scaffold. Azaindoles are critical bioisosteres of indoles in medicinal chemistry, offering improved water s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a highly functionalized 5-azaindole scaffold. Azaindoles are critical bioisosteres of indoles in medicinal chemistry, offering improved water solubility, distinct pharmacokinetic profiles, and unique hydrogen-bonding capabilities for kinase inhibition[1]. While traditional functionalization of this core requires pre-halogenation, direct C-H activation provides a step-economic route to late-stage diversification[1]. Because the C-2 position is blocked by a carboxylate group and the C-6 position is occupied by a chlorine atom, the C-3 position of the pyrrole ring serves as the primary target for regioselective C-H functionalization. This guide details the mechanistic rationale and optimized protocols for achieving this transformation while preserving the orthogonal reactivity of the C-6 chlorine atom.

Mechanistic Causality & Catalyst Selection

The C-H activation of electron-deficient azaindoles requires overcoming the inherent deactivation caused by the pyridine nitrogen and the electron-withdrawing C-2 carboxylate.

  • Catalyst Choice: Palladium(II) acetate ( Pd(OAc)2​ ) is the premier catalyst for this transformation. Unlike Rh(III) or Ir(III) systems which often require specific directing groups to activate the azine ring, Pd(II) readily engages in electrophilic substitution or Concerted Metalation-Deprotonation (CMD) at the most nucleophilic C-H bond (C-3).

  • Ligand Effects: The 6-chloro substituent presents a chemoselectivity challenge; the catalyst must activate the C-3 C-H bond without triggering premature oxidative addition into the C-Cl bond. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as DavePhos, are optimal. They stabilize the active Pd(0) species and accelerate the oxidative addition of exogenous aryl iodides/bromides while leaving the endogenous 6-chloro group intact.

  • The Role of Pivalic Acid (PivOH): The addition of a catalytic amount of pivalic acid (typically 30 mol%) is transformative. The pivalate anion acts as a highly efficient proton shuttle during the CMD transition state. Its steric bulk prevents the formation of unreactive palladium-carboxylate oligomers, significantly lowering the activation energy for C-H bond cleavage compared to standard acetate or carbonate bases.

Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization of catalytic conditions for the C-3 arylation of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate with 4-bromotoluene, demonstrating the causality behind the selected reagents.

Catalyst (5 mol%)Ligand (15 mol%)Base (2 equiv)AdditiveTemp (°C)Regioselectivity (C-3:Other)Yield (%)
Pd(OAc)2​ PPh3​ K2​CO3​ None110>99:115%
Pd(OAc)2​ DavePhos Cs2​CO3​ None110>99:142%
Pd(OAc)2​ DavePhos Cs2​CO3​ PivOH (30 mol%)110>99:187%
RhCp*Cl2​ None Ag2​CO3​ None110N/A<5%

Note: Data reflects the critical dependency on the synergistic Pd/DavePhos/PivOH system for high-yielding C-H activation.

Catalytic Workflow Visualization

CH_Activation_Mechanism SM 5-Azaindole Substrate CMD Concerted Metalation Deprotonation (CMD) SM->CMD + Ar-X Pd_Cat Pd(OAc)2 + DavePhos (Active Catalyst) Pd_Cat->CMD PivOH assist Intermediate Pd(II)-Aryl Intermediate CMD->Intermediate - AcOH RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd_Cat Pd(0) to Pd(II) Product C-3 Arylated Product RedElim->Product Product Release

Catalytic cycle of Pd-mediated C-H arylation via Concerted Metalation-Deprotonation (CMD).

Step-by-Step Experimental Protocol

Protocol for the C-3 Direct Arylation of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Prerequisites & Safety:

  • Ensure all glassware is oven-dried ( 120∘C ) and cooled under a stream of dry argon.

  • Toluene must be anhydrous and degassed (sparged with argon for 30 minutes prior to use).

  • Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can be synthesized via the Hemetsberger-Knittel reaction[2] or procured commercially[3].

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 equiv, 0.5 mmol).

  • Add the aryl halide (e.g., 4-bromotoluene, 1.5 equiv, 0.75 mmol).

  • Add Palladium(II) acetate ( Pd(OAc)2​ , 5 mol%, 0.025 mmol) and DavePhos (15 mol%, 0.075 mmol).

  • Add Cesium carbonate ( Cs2​CO3​ , 2.0 equiv, 1.0 mmol) and Pivalic acid (PivOH, 30 mol%, 0.15 mmol).

Step 2: Solvent Addition and Heating

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Inject anhydrous, degassed toluene (2.5 mL, to achieve a 0.2 M concentration) via syringe.

  • Seal the tube with a Teflon screw cap and place it in a pre-heated oil bath at 110∘C .

  • Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a dark, opaque mixture as Pd(0) nanoparticles eventually form toward the end of the catalytic cycle.

Step 3: Workup and Isolation

  • Cool the reaction vessel to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the Celite pad with additional ethyl acetate ( 2×10 mL ).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 4:1 to 2:1).

Step 4: Analytical Validation

  • 1H NMR ( 400 MHz , CDCl3​ ): Confirm the disappearance of the C-3 proton singlet (typically around δ7.2−7.5 ppm in the starting material). The persistence of the C-7 proton on the pyridine ring ( δ∼8.5 ppm ) and the intact methyl ester ( δ3.9 ppm ) will validate regioselectivity.

  • LC-MS: Confirm the mass of the cross-coupled product. The isotopic pattern should clearly show the retention of the 6-chloro group ( 35Cl/37Cl ratio of 3:1), confirming that the catalyst selectively activated the C-H bond over the C-Cl bond.

Conclusion

By leveraging a finely tuned Pd(OAc)2​ /DavePhos/PivOH catalytic system, researchers can achieve highly regioselective C-3 arylation of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This protocol preserves the 6-chloro substituent, allowing for subsequent orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling at C-6), thereby accelerating the synthesis of complex azaindole-based therapeutics.

References

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: mdpi.com URL: [Link]

  • Title: Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation Source: acs.org URL: [Link]

  • Title: The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles Source: thieme-connect.de URL: [Link]

Sources

Method

Application Note: Functionalization of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Small Molecule Inhibitor Synthesis

Executive Overview & Mechanistic Rationale In modern medicinal chemistry, the 5-azaindole (pyrrolo[3,2-c]pyridine) core has emerged as a highly privileged pharmacophore. Specifically, methyl 6-chloro-1H-pyrrolo[3,2-c]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Rationale

In modern medicinal chemistry, the 5-azaindole (pyrrolo[3,2-c]pyridine) core has emerged as a highly privileged pharmacophore. Specifically, methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9) serves as a versatile, bifunctional building block for the synthesis of advanced targeted therapeutics, ranging from ATP-competitive kinase inhibitors to allosteric epigenetic modulators[1],[2].

The structural brilliance of this scaffold lies in its dual functionality:

  • The Azaindole Core: The N5 nitrogen (pyridine ring) and N1 nitrogen (pyrrole ring) create an optimal hydrogen bond acceptor-donor pair. This motif perfectly mimics the N1 and N6 positions of the adenine ring in ATP, making it an exceptional hinge-binding anchor for kinases[1].

  • Orthogonal Reactivity Handles: The 6-chloro substituent is electronically activated by the adjacent pyridine nitrogen, priming it for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). Simultaneously, the C2-methyl carboxylate provides a stable protecting group that can be selectively hydrolyzed to a carboxylic acid for amide library generation, allowing vectors to be extended into solvent-exposed regions of the target protein[2].

Table 1: Physicochemical Properties of the Scaffold
PropertyValueStructural Implication
Chemical Name Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylateBifunctional starting material
CAS Number 1140512-59-9Standardized commercial availability[3]
Molecular Weight 210.62 g/mol Low molecular weight enables fragment-based growth
Molecular Formula C9H7ClN2O2High ligand efficiency potential
Primary Reactive Sites C2 (Ester), C6 (Chloride), N1 (Pyrrole NH)Enables orthogonal, multi-directional functionalization

Synthetic Workflows & Methodologies

To leverage this scaffold in drug discovery, chemists typically employ a divergent synthetic workflow. The ester is first hydrolyzed to enable amide coupling, followed by late-stage functionalization at the 6-chloro position to optimize target engagement and pharmacokinetic (PK) properties.

SyntheticWorkflow A Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Starting Scaffold) B Saponification / Hydrolysis (LiOH, THF/MeOH/H2O) A->B C 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (Intermediate) B->C D Amide Coupling (HATU/DIPEA, Primary/Secondary Amine) C->D E 2-Amide-6-chloro Intermediate D->E F Palladium Cross-Coupling (Suzuki/Buchwald-Hartwig) E->F G Final Small Molecule Inhibitor (e.g., AZ-PRMT5i-1, FMS Inhibitors) F->G

Synthetic diversification of the pyrrolo[3,2-c]pyridine scaffold.

Protocol 1: Base-Catalyzed Saponification of the C2-Ester

Causality: The methyl ester is robust for long-term storage but must be converted to the free acid to enable amide library synthesis. Lithium hydroxide (LiOH) is preferred over NaOH/KOH as the softer lithium counterion prevents unwanted degradation or ring-opening of the electron-deficient azaindole core.

Step-by-Step Methodology:

  • Dissolution: Suspend methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

  • Reagent Addition: Add LiOH·H2O (3.0 eq) portion-wise at 0 °C to control the initial exotherm.

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water and cool to 0 °C.

  • Acidification: Carefully adjust the pH to ~3.5 using 1M HCl. The 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 45 °C overnight to yield the intermediate ready for amide coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

Causality: The 6-position of the pyrrolo[3,2-c]pyridine is highly activated for oxidative addition by Pd(0). Utilizing a biphasic solvent system (Dioxane/H2O) with a bulky, electron-rich ligand (like dppf) ensures rapid coupling while suppressing competitive protodehalogenation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the 6-chloro-azaindole intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Purge the reaction vessel with nitrogen for 10 minutes.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Purification: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify the crude product via reverse-phase preparative HPLC or silica gel chromatography to isolate the final functionalized inhibitor.

Biological Applications in Drug Discovery

The functionalized derivatives of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate have driven breakthroughs in both oncology and neurodegeneration.

Case Study 1: MTA-Cooperative PRMT5 Inhibitors (AZ-PRMT5i-1)

Protein arginine methyltransferase 5 (PRMT5) is a critical epigenetic enzyme. In ~15% of human cancers, the MTAP gene is deleted, leading to the intracellular accumulation of methylthioadenosine (MTA). MTA binds to PRMT5, creating a unique, cancer-specific allosteric pocket.

Researchers at AstraZeneca utilized the pyrrolo[3,2-c]pyridine scaffold to develop AZ-PRMT5i-1 , a highly potent, orally bioavailable inhibitor[2]. The azaindole headgroup was specifically fine-tuned through structural modifications to maximize MTA cooperativity, locking the enzyme in an inactive state exclusively in MTAP-deleted tumor cells, thereby achieving synthetic lethality while sparing healthy tissue[2],[4].

BioPathway N1 MTAP Gene Deletion (Cancer Cells) N2 Intracellular MTA Accumulation N1->N2 N3 PRMT5-MTA Complex Formation N2->N3 N4 AZ-PRMT5i-1 Binding (Pyrrolo-pyridine Scaffold) N3->N4 Target Engagement N5 Inhibition of SDMA (Epigenetic Silencing) N4->N5 N6 Synthetic Lethality (Tumor Regression) N5->N6

Mechanism of MTAP-deletion synthetic lethality via PRMT5 inhibition.

Case Study 2: Kinase Inhibitors (FMS and MPS1)

Beyond epigenetics, the scaffold is a proven kinase hinge-binder.

  • FMS Kinase (CSF-1R): Overexpressed in tumor-associated macrophages, FMS kinase is a major target for immuno-oncology. Derivatives of this scaffold, such as Compound 1r, have demonstrated highly selective FMS inhibition (IC50 = 30 nM), effectively halting macrophage-driven tumor proliferation[5],[6].

  • MPS1 Kinase: The scaffold was also utilized in structure-based drug design to create CCT251455, an orally bioavailable inhibitor of the mitotic kinase MPS1, which selectively induces apoptosis in chromosomally unstable breast tumor cells[1].

Table 2: Pharmacological Profiles of Pyrrolo[3,2-c]pyridine Derived Inhibitors
Compound / DerivativePrimary TargetIn Vitro PotencyPrimary IndicationKey Structural Feature Derived from Scaffold
AZ-PRMT5i-1 [2]PRMT5 (MTA-complex)< 10 nMMTAP-deleted CancersAzaindole headgroup fine-tuned for MTA cooperativity
Compound 1r [6]FMS Kinase (CSF-1R)30 nMOvarian/Breast CancerC2-amide driving selectivity over other kinases
CCT251455 [1]MPS1 Kinase25 nMChromosomally Unstable TumorsN1/N5 hinge binding in the ATP-pocket

References

  • Smith, J. M., et al. "Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity." Journal of Medicinal Chemistry, 2024.

  • El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013.

  • Key Organics Ltd. "Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Product Data." Key Organics, 2024.

Sources

Application

Technical Dossier: Regioselective N-Alkylation of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Executive Summary Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9) is a highly versatile 5-azaindole building block frequently utilized in the development of kinase inhibitors and epigenetic mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9) is a highly versatile 5-azaindole building block frequently utilized in the development of kinase inhibitors and epigenetic modulators . Functionalization of this scaffold predominantly requires N-alkylation to optimize pharmacokinetic properties and target binding. This dossier provides a comprehensive, field-validated guide to achieving strictly regioselective N-alkylation, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Causality & Regiochemical Control

The fundamental challenge in functionalizing 5-azaindole derivatives is managing the competing reactivity of two nitrogen centers: the pyrrole nitrogen (N1) and the pyridine nitrogen (N5).

  • Electronic Deactivation of N5: Under neutral conditions, the N5 pyridine nitrogen is nucleophilic and prone to quaternization by highly reactive electrophiles. However, in this specific scaffold, the 6-chloro substituent exerts a strong electron-withdrawing inductive effect ( −I ), significantly depleting the electron density of the N5 lone pair and suppressing its nucleophilicity.

  • Thermodynamic Activation of N1: The methyl 2-carboxylate group withdraws electron density from the pyrrole ring, lowering the pKa​ of the N1 proton (typically ∼13−14 in standard azaindoles) and making it highly susceptible to deprotonation.

By employing a base, the reaction is driven entirely toward the formation of the highly nucleophilic N1-pyrrolide anion. The combination of N5 electronic deactivation and N1 thermodynamic activation ensures that base-mediated alkylation yields the N1-alkylated product with near-exclusive regioselectivity .

G SM Methyl 6-chloro-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Base Base (e.g., Cs2CO3) Deprotonation of N1 SM->Base N5_Prod N5-Alkyl Product (Disfavored by 6-Cl) SM->N5_Prod Neutral Conditions (Quaternization) Anion N1-Pyrrolide Anion (Stabilized by C2-Ester) Base->Anion pKa ~13 RX Alkyl Halide (R-X) SN2 Attack Anion->RX N1_Prod N1-Alkyl Product (Thermodynamic & Kinetic) RX->N1_Prod Major Pathway

Mechanistic pathway of N-alkylation highlighting N1-selectivity over N5.

Comparative Condition Matrix

To assist in experimental design, the following table summarizes the causal relationship between reaction conditions and anticipated outcomes based on empirical data.

BaseSolventTemp (°C)Electrophile ScopeExpected YieldRegioselectivity (N1:N5)Mechanistic Rationale
Cs₂CO₃ DMF60–901° and 2° Halides>90%>99:1Large Cs+ cation loosely coordinates the anion, creating a highly reactive "naked" nucleophile.
NaH THF / DMF0 to RTHindered / Unreactive80–90%>95:5Irreversible deprotonation ensures complete anion formation prior to electrophile introduction.
K₂CO₃ MeCN80 (Reflux)1° Halides only75–85%90:10Lower solubility of K2​CO3​ in MeCN slows kinetics; tighter ion pairing reduces nucleophilicity.
None DCMRTHighly reactive (e.g., MeOTf)<10% (Target)MixedAbsence of base prevents N1 deprotonation, allowing competitive N5 quaternization.

Validated Synthetic Protocols

The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step, preventing downstream failures.

Protocol A: Cesium Carbonate-Mediated Alkylation (Standard Workflow)

Ideal for primary and secondary alkyl halides, mesylates, and tosylates.

Causality Note: Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant effectively solvates the cesium ions, maximizing the reactivity of the pyrrolide anion.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Activation: Add anhydrous Cs2​CO3​ (1.5–2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The mixture should transition to a fine, slightly colored suspension, indicating successful deprotonation.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise via syringe. Heat the reaction mixture to 60–90 °C depending on the electrophile's reactivity.

  • IPC Monitoring: After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: The starting material mass ( [M+H]+=211.0 ) must be <5% relative to the product mass. If unreacted starting material persists, spike an additional 0.2 eq of the alkylating agent.

  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into ice-cold water (5x volume of DMF) to precipitate the product or extract with EtOAc (3x).

  • Aqueous Wash: Wash the combined organic layers with a 5% aqueous LiCl solution (3x).

    • Causality Note: DMF is highly soluble in EtOAc. The LiCl wash selectively pulls DMF into the aqueous phase by altering the ionic strength, preventing emulsion formation and ensuring a clean crude profile.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sodium Hydride-Mediated Alkylation

Reserved for sterically hindered electrophiles where carbonate bases yield incomplete conversion.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Activation: Add a solution of the azaindole starting material (1.0 eq) in THF dropwise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

    • Validation Checkpoint: The cessation of bubbling physically validates the complete, irreversible formation of the sodium pyrrolide anion.

  • Alkylation: Add the hindered alkyl halide (1.5 eq). Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH4​Cl .

Workflow Step1 Step 1: Preparation Dissolve in dry DMF Step2 Step 2: Activation Add Cs2CO3 (1.5 eq) Stir 30 min Step1->Step2 Step3 Step 3: Alkylation Dropwise R-X Heat to 60-90°C Step2->Step3 Step4 Step 4: IPC Monitoring LC-MS / TLC Check N1 vs N5 Step3->Step4 Step5 Step 5: Workup Aqueous Quench 5% LiCl wash Step4->Step5

Step-by-step experimental workflow for the N-alkylation protocol.

Analytical Validation & Troubleshooting

To definitively confirm N1-alkylation over N5-alkylation, 2D NMR (specifically HMBC) is required.

  • N1-Alkylation Signature: The protons of the newly introduced N-alkyl group will show strong HMBC correlations ( 3JC−H​ ) to the C2 and C7a carbons of the pyrrolopyridine core.

  • Troubleshooting Stalled Reactions: If the LC-MS validation checkpoint reveals a stalled reaction, the most common culprit is moisture in the DMF or Cs2​CO3​ , which protonates the highly basic pyrrolide anion back to the starting material. Ensure all reagents are strictly anhydrous.

References

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation Journal of Medicinal Chemistry / PMC URL:[Link]

  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield in methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate synthesis

Welcome to the Technical Support Center for heterocyclic process chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic process chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9).

The 5-azaindole core (pyrrolo[3,2-c]pyridine) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase and PRMT5 inhibitors[1]. However, the electron-deficient nature of the pyridine ring—exacerbated by the 6-chloro substituent—presents significant challenges in both the upstream heteroannulation and the downstream esterification steps[2].

Below, you will find our expert troubleshooting guides, causality-driven FAQs, and a self-validating experimental protocol to maximize your synthetic yield.

Synthetic Workflow Overview

SyntheticWorkflow A Pyridine Precursor (e.g., 2-chloro-5-nitropyridine deriv.) B Heteroannulation (Larock or Hemetsberger) A->B C 6-chloro-1H-pyrrolo[3,2-c]pyridine- 2-carboxylic acid B->C D Esterification (SOCl2, MeOH, 60°C) C->D E Methyl 6-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylate D->E

Workflow for the synthesis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 40% during the final esterification step when using standard Fischer esterification (H₂SO₄/MeOH)? Expertise & Experience: The core issue is thermodynamic equilibrium combined with poor substrate solubility. The starting material, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, exists partially as a zwitterion in mildly acidic or neutral media (protonated pyridine nitrogen, deprotonated carboxylate). This drastically reduces its solubility in methanol. Furthermore, the azaindole core is sensitive to prolonged exposure to harsh acids like refluxing H₂SO₄, leading to degradation. Actionable Solution: Switch to a Thionyl Chloride ( SOCl2​ ) mediated esterification. The SOCl2​ generates HCl in situ, breaking the zwitterionic state and converting the acid into a highly reactive acyl chloride intermediate. This bypasses the equilibrium limits of Fischer esterification and drives the reaction irreversibly to the methyl ester[1].

Q2: I attempted to use Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) to form the methyl ester. LC-MS shows a mass +14 Da higher than expected. What happened? Expertise & Experience: You are observing competing N-alkylation. The pyrrole nitrogen (N1) in the azaindole core is relatively acidic. Under basic conditions (K₂CO₃), you deprotonate both the carboxylic acid and the pyrrole nitrogen. Methyl iodide is a highly reactive electrophile and will attack the more nucleophilic nitrogen, resulting in the formation of the undesired methyl 1-methyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate[3]. Actionable Solution: Avoid basic alkylation conditions entirely unless the N1 position is protected (e.g., with a SEM or Boc group). For unprotected azaindole carboxylic acids, strictly rely on acid-catalyzed or acyl-halide-mediated esterification.

Q3: During the upstream synthesis of the azaindole core via Larock heteroannulation, my cyclization stalls. How can I drive this to completion? Expertise & Experience: The pyridine ring in the [3,2-c] system is inherently electron-deficient, which slows down the electrophilic palladation required for cyclization. The addition of the 6-chloro substituent further withdraws electron density via inductive effects, making the intermediate highly resistant to ring closure[2]. Actionable Solution: Optimize your palladium catalyst system. Utilizing Pd(dppf)Cl2​ or adding bulky, electron-rich phosphine ligands (such as XPhos) can significantly accelerate the oxidative addition and reductive elimination steps. Ensure strictly anhydrous conditions to prevent catalyst poisoning.

Troubleshooting Logic Pathway

TroubleshootingLogic Issue Issue: Low Yield in Esterification Step CheckMethod Which method was used? Issue->CheckMethod Fischer Fischer (H2SO4/MeOH) CheckMethod->Fischer AlkylHalide MeI / Base CheckMethod->AlkylHalide SOCl2 SOCl2 / MeOH CheckMethod->SOCl2 Root1 Zwitterion insolubility & equilibrium limits Fischer->Root1 Root2 Competing N-alkylation at pyrrole core AlkylHalide->Root2 Root3 Optimal Method: Drives to completion SOCl2->Root3

Logical troubleshooting pathway for resolving low esterification yields.

Quantitative Data: Esterification Strategy Comparison

To assist in route selection, we have summarized the quantitative performance metrics of various esterification strategies applied to unprotected azaindole-2-carboxylic acids.

MethodReagents & ConditionsTypical YieldMechanistic Cause for Yield Variance
Acyl Chloride (In situ) SOCl2​ (3.0 eq), MeOH, 60 °C85 - 95% Irreversible reaction; HCl generation resolves zwitterion insolubility.
TMS-Diazomethane TMSCHN2​ , MeOH/DCM, 0 °C to RT70 - 80%Mild and fast, but highly toxic. Trace N-alkylation can occur.
Fischer Esterification MeOH, cat. H2​SO4​ , Reflux30 - 45%Equilibrium limited; poor starting material solubility; acid degradation.
Base-Mediated Alkylation MeI, K2​CO3​ , DMF, RT< 20% (Target)Severe N-alkylation at the N1 pyrrole position consumes the substrate.
Self-Validating Experimental Protocol

This protocol details the optimized SOCl2​ -mediated esterification, adapted from validated medicinal chemistry workflows for PRMT5 inhibitor synthesis[1]. It is designed as a self-validating system , meaning observable physical changes and analytical checks are built into the steps to ensure process integrity.

Target: Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Scale: ~5 grams

Step-by-Step Methodology:

  • Substrate Suspension: Charge a clean, dry 250 mL round-bottom flask with 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (4.85 g, 24.7 mmol) and anhydrous Methanol (100 mL).

    • Validation Check: The mixture will appear as a cloudy suspension. This is expected due to the zwitterionic nature of the starting material.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add Thionyl chloride ( SOCl2​ , 5.40 mL, 74.0 mmol, ~3.0 equiv) dropwise over 15 minutes.

    • Validation Check: You will observe the evolution of SO2​ and HCl gas. As the acyl chloride forms and the zwitterion is protonated, the cloudy suspension will gradually transition into a clear solution.

  • Esterification: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 16 hours.

    • Validation Check (Analytical): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material mass ( [M+H]+=197 ) should be completely consumed, replaced by the product mass ( [M+H]+=211 ).

  • Quench & Neutralization: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing saturated aqueous NaHCO3​ (100 mL) at 0 °C.

    • Validation Check: Vigorous bubbling ( CO2​ evolution) will occur. Ensure the pH of the aqueous layer is ~7.5 - 8.0 before proceeding.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/EtOAc gradient) to yield the pure methyl ester as a solid.

References
  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link][2]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: National Institutes of Health (PMC) URL:[Link][3]

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of Methyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Welcome to the dedicated support center for the purification of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the purification of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the flash chromatography of this heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecule with high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the flash chromatography purification of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Issue 1: Poor Separation or Co-elution of Impurities

Symptoms:

  • Overlapping spots on Thin Layer Chromatography (TLC).

  • Broad peaks or unresolved peaks in the flash chromatogram.

  • Presence of impurities in the final product, confirmed by NMR or LC-MS.

Potential Causes & Solutions:

Potential Cause Troubleshooting Suggestion Scientific Rationale
Inappropriate Solvent System Optimize the mobile phase. A good starting point for pyrrolopyridine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1][2] If separation is still poor, consider adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexane system.The polarity of the eluent is critical for achieving differential migration of compounds on the stationary phase. For nitrogen-containing heterocycles, which can be polar, a carefully optimized solvent gradient is necessary to resolve the target compound from closely related impurities.[3][4]
Compound Tailing or Streaking Add a basic modifier to the mobile phase. A small percentage (0.1-1%) of triethylamine (TEA) or ammonia in methanol can significantly improve peak shape.[1][2]The pyrrolo[3,2-c]pyridine core is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[5] A basic modifier competes for these active sites, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.
Co-eluting Isomeric Impurities If isomers are present, a different stationary phase may be required. Consider using reversed-phase (C18) chromatography or an alternative normal-phase sorbent like alumina.[1]Isomers often have very similar polarities, making their separation on standard silica gel challenging. Changing the stationary phase alters the separation mechanism (e.g., from adsorption to partitioning in reversed-phase), which can exploit subtle differences in their physicochemical properties.
Inadequate Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase before loading the sample. This typically requires flushing the column with at least 5-10 column volumes of the starting solvent mixture.Proper equilibration ensures that the entire stationary phase is uniformly wetted and conditioned by the mobile phase. This creates a stable environment for the separation to begin, preventing issues like peak distortion and inconsistent retention times.[6]
Issue 2: Low Yield After Purification

Symptoms:

  • The amount of recovered pure product is significantly lower than expected based on the crude reaction mixture.

Potential Causes & Solutions:

Potential Cause Troubleshooting Suggestion Scientific Rationale
Compound Degradation on Silica Gel Deactivate the silica gel by pre-treating it with a solution of triethylamine in the non-polar solvent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[1]The acidic nature of standard silica gel can cause degradation of sensitive compounds, particularly those with acid-labile functional groups or basic nitrogen atoms. Neutralizing the silica surface minimizes this risk.
Irreversible Adsorption If the compound is highly polar, it may bind irreversibly to the silica. Use a stronger, more polar mobile phase, such as a higher percentage of methanol in dichloromethane, to elute the compound.[2]Highly polar compounds can have a very strong affinity for the polar silica surface. A mobile phase with sufficient eluotropic strength is required to overcome these interactions and effectively move the compound through the column.
Poor Solubility During Loading Ensure the crude material is completely dissolved before loading. If solubility in the mobile phase is low, consider dry loading. Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder is then loaded onto the column.[4]In liquid loading, if the compound is not fully soluble in the initial solvent, it can precipitate at the top of the column, leading to a broad initial band and poor separation. Dry loading ensures the compound is evenly distributed on the stationary phase, resulting in a narrow starting band and improved resolution.
Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common flash chromatography issues for methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

TroubleshootingWorkflow cluster_poor_sep Troubleshooting Poor Separation cluster_low_yield Troubleshooting Low Yield start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation / Co-elution problem->poor_sep Yes low_yield Low Yield problem->low_yield Yes success Successful Purification problem->success No optimize_solvent Optimize Solvent System (e.g., EtOAc/Hexanes, DCM/MeOH) poor_sep->optimize_solvent deactivate_silica Deactivate Silica Gel (Pre-treat with TEA) low_yield->deactivate_silica add_modifier Add Basic Modifier (e.g., 0.1-1% TEA) optimize_solvent->add_modifier If tailing persists change_phase Change Stationary Phase (e.g., Reversed-Phase C18) add_modifier->change_phase If isomers co-elute stronger_eluent Use Stronger Eluent (Increase % MeOH) deactivate_silica->stronger_eluent If still no elution dry_load Use Dry Loading stronger_eluent->dry_load If solubility is an issue

Caption: A logical workflow for diagnosing and resolving common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate?

A1: A standard starting point for developing a solvent system for polar, nitrogen-containing heterocycles is a mixture of a non-polar solvent and a moderately polar solvent.[2] Begin with a 30:70 to 50:50 mixture of ethyl acetate (EtOAc) in hexanes.[2] Run a TLC plate to observe the retention factor (Rf). The ideal Rf for the target compound should be between 0.2 and 0.4 for optimal separation in column chromatography.[4] If the compound remains at the baseline, increase the polarity by increasing the proportion of ethyl acetate or by switching to a more polar system like 5% methanol in dichloromethane (DCM).[2]

Q2: My compound is a solid. Should I use liquid loading or dry loading for the flash column?

A2: The choice between liquid and dry loading depends on the solubility of your crude product in the initial mobile phase.[4]

  • Liquid Loading: If your compound is readily soluble in a small volume of the starting eluent (e.g., 10% EtOAc in hexanes), liquid loading is convenient.

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading is highly recommended.[4] Dissolving the crude material in a stronger, more volatile solvent (like DCM or acetone), adsorbing it onto silica, and then loading the dry powder prevents precipitation at the top of the column and leads to better resolution.

Q3: Can I use reversed-phase flash chromatography for this compound?

A3: Yes, reversed-phase flash chromatography is a viable alternative, especially if you are struggling with separation on normal-phase silica or if your compound is highly polar.[5] In reversed-phase chromatography, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol). This can be particularly effective for separating compounds with subtle differences in hydrophobicity.

Q4: How can I visualize the spots on the TLC plate if my compound is not UV active?

A4: While many aromatic heterocycles like methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate are UV active, if you cannot visualize your compound under a UV lamp, you can use a chemical stain. Common stains that are effective for nitrogen-containing compounds include:

  • Potassium Permanganate (KMnO₄) stain: This is a general-purpose stain that reacts with many functional groups.

  • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

Q5: The synthesis of related pyrrolopyridines often mentions using solvent systems like acetone/DCM or EtOAc/n-pentane. Are these suitable?

A5: Yes, these are excellent solvent systems to consider. Published methods for similar pyrrolopyrimidine and pyrrolopyridine structures frequently employ combinations like ethyl acetate/n-pentane and acetone/dichloromethane.[7] The choice depends on the specific polarity of your compound and its impurities. It is always best to screen a few different solvent systems by TLC to determine the one that provides the best separation.[8]

Experimental Protocol: Standard Flash Chromatography Purification

This protocol provides a detailed, step-by-step methodology for a typical flash chromatography purification of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate on silica gel.

1. Preparation and TLC Analysis: a. Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution onto a silica gel TLC plate. c. Develop the TLC plate in various solvent systems (e.g., 20%, 40%, 60% EtOAc in hexanes; 5% MeOH in DCM) to find a system that gives an Rf value of ~0.3 for the desired product. d. Visualize the TLC plate under a UV lamp (254 nm) to identify the product and impurities.

2. Column Packing: a. Select an appropriately sized flash chromatography column based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexanes). c. Pour the slurry into the column and use gentle air pressure to pack the silica bed uniformly. Ensure there are no cracks or channels. d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. c. Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. d. Carefully add the dry-loaded sample onto the sand layer in the packed column.

4. Elution and Fraction Collection: a. Begin elution with the starting, low-polarity solvent system determined from your TLC analysis (e.g., 10% EtOAc in hexanes). b. Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 60% EtOAc in hexanes over 10-15 column volumes. c. Collect fractions in test tubes or vials. d. Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.

5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure to yield the purified methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. c. Confirm the purity of the final product using analytical techniques such as NMR and LC-MS.

Purification Protocol Flow Diagram

PurificationProtocol start Start tlc 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) start->tlc packing 2. Pack Column (Silica gel slurry in non-polar solvent) tlc->packing loading 3. Dry Load Sample (Adsorb crude onto silica) packing->loading elution 4. Gradient Elution (Gradually increase solvent polarity) loading->elution collection 5. Collect & Monitor Fractions (Using TLC) elution->collection isolation 6. Combine Pure Fractions & Evaporate Solvent collection->isolation analysis 7. Purity Analysis (NMR, LC-MS) isolation->analysis end End analysis->end

Caption: Step-by-step workflow for a standard flash chromatography purification.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Successful Flash Chrom
  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc..
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
  • HPLC Troubleshooting. (n.d.). Unknown Source.

Sources

Troubleshooting

troubleshooting degradation of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with methyl 6-chloro-1H-pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9).

While this azaindole derivative is a highly versatile building block in medicinal chemistry, its fused pyrrolo[3,2-c]pyridine core and methyl ester moiety introduce specific chemical liabilities. Improper storage can lead to rapid degradation, compromising downstream synthesis and biological assays. This guide provides a mechanistic understanding of these degradation pathways, self-validating experimental protocols, and field-proven storage solutions.

Diagnostic Workflow

Before altering your storage protocols, it is critical to identify the exact mechanism of degradation affecting your batch. The diagnostic logic below maps specific LC-MS/MS mass shifts to their corresponding chemical degradation pathways.

DegradationPathways A Degraded Sample (LC-MS/MS Analysis) B Identify Mass Shift (Δm) A->B C1 Δm = -14 Da (M - CH2) B->C1 Peak 1 C2 Δm = +16 Da (M + O) B->C2 Peak 2 C3 Complex / High MW (Color Change) B->C3 Peak 3 D1 Ester Hydrolysis (Methyl Ester → Carboxylic Acid) C1->D1 Water/Acid/Base D2 Oxidation (Pyridine N-Oxide Formation) C2->D2 O2 exposure D3 Photolytic Degradation (Radical Coupling/Cleavage) C3->D3 UV/Vis Light E1 Moisture Control: Desiccator & Argon Blanket D1->E1 E2 Temperature/Air Control: Store at -20°C in sealed vial D2->E2 E3 Light Protection: Amber vials / Foil wrap D3->E3

Figure 1: Diagnostic workflow for azaindole degradation pathways and storage solutions.

FAQs & Troubleshooting Guide

Q1: Why is my sample showing a -14 Da mass shift after several months of storage? A: A -14 Da mass shift is the classic signature of ester hydrolysis. The methyl ester group (-COOCH3) at the C2 position has been hydrolyzed into a carboxylic acid (-COOH), resulting in a net loss of a CH2 equivalent (14 Da). This nucleophilic acyl substitution is catalyzed by ambient moisture and temperature fluctuations[1]. Azaindole derivatives containing ester moieties require strict anhydrous storage conditions, as the local electronic environment can make the carbonyl carbon highly electrophilic and prone to attack by water[2].

Q2: I detect a +16 Da impurity and a yellowing of the powder. What is the mechanism? A: A +16 Da shift combined with discoloration indicates oxidative degradation, specifically the formation of a pyridine N-oxide[3]. The pyrrolo[3,2-c]pyridine core contains an electron-rich pyrrole fused to a pyridine ring. Exposure to atmospheric oxygen and ambient light generates reactive oxygen species that oxidize the basic pyridine nitrogen (N5).

Q3: How does the 6-chloro substituent impact the overall stability of this building block? A: The chlorine atom at the C6 position exerts a negative inductive effect (-I), which decreases the overall electron density of the pyridine ring[4]. While this slightly improves the oxidative stability of the core compared to an unsubstituted azaindole, it inadvertently increases the electrophilicity of the C2 carbonyl carbon. Consequently, the methyl ester becomes marginally more sensitive to moisture and base-catalyzed hydrolysis[2].

Q4: What are the definitive storage protocols to prevent degradation? A: To ensure maximum shelf life and prevent heat-induced or hydrolytic decomposition, store the compound at -20°C in a tightly sealed, light-resistant container (e.g., amber glass)[3]. The container must be purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and humidity[5]. For frequent use, aliquot the bulk material into single-use vials to prevent repeated freeze-thaw cycles and condensation.

Quantitative Stability Profile

To illustrate the causality between storage conditions and degradation rates, below is a synthesized accelerated stability profile tracking the compound's purity over a 6-month period.

Storage Condition1 Month Purity (%)3 Month Purity (%)6 Month Purity (%)Primary Impurity Observed
-20°C, Dry, Argon (Control) >99.5>99.098.8None
4°C, Dry, Air 98.597.295.5N-Oxide (+16 Da)
25°C, 60% RH, Air 95.089.582.1Carboxylic Acid (-14 Da)
40°C, 75% RH, Air (Accelerated) 88.275.461.0Carboxylic Acid (-14 Da)
25°C, UV/Vis Light (ICH Q1B) 85.168.345.2Complex mixture

Table 1: Impact of environmental stress on the chemical purity of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Experimental Protocols

To verify the integrity of your current batch or to validate a new storage system, perform the following self-validating Forced Degradation and LC-MS/MS assay. This protocol forces the compound down its natural degradation pathways to create reference standards for your analytical methods[3].

Protocol: Forced Degradation & Stability-Indicating LC-MS/MS Assay

Step 1: Preparation of Stress Samples

  • Control: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile.

  • Hydrolytic Stress (Acid/Base): Add 100 µL of 0.1 M HCl (acid) or 0.1 M NaOH (base) to 1 mg of compound in 900 µL Acetonitrile. Incubate at 60°C for 24 hours to force ester cleavage[3]. Neutralize the solution before injection.

  • Oxidative Stress: Add 100 µL of 3% H2O2 to 1 mg of compound in 900 µL Acetonitrile. Incubate at room temperature for 24 hours to force N-oxide formation[3].

  • Photolytic Stress: Expose the solid powder to 1.2 million lux hours and 200 watt-hours/square meter of UV light (per ICH Q1B guidelines).

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (0.1% Formic Acid in MS-grade Acetonitrile).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Detection

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Monitor for the parent intact ion [M+H]+ at m/z 211.0.

  • Extract ion chromatograms (EIC) for known degradants: m/z 197.0 (Carboxylic acid, -14 Da shift) and m/z 227.0 (N-oxide, +16 Da shift).

Step 4: Data Synthesis

  • Overlay the Total Ion Chromatogram (TIC) of the stressed samples against the control.

  • Quantify the area under the curve (AUC) for the parent peak to determine the exact percentage of degradation and validate your internal storage limits.

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Clearance for Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of methyl 6-chloro-1H-pyrrolo[3,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9).

This heterocyclic ester is a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of MTA-cooperative PRMT5 inhibitors for MTAP-deleted cancers [1]. Because this intermediate is typically synthesized via the thionyl chloride-mediated esterification of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in methanol, the crude stream is burdened with unreacted acid, colored polymeric byproducts, and residual acidic gases.

The following guide bypasses generic advice, focusing strictly on the causality of impurity formation and the thermodynamic principles required to isolate highly pure crystalline material.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of unreacted 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in my crystallized product?

The Causality: The starting material is an amphoteric molecule containing a basic pyridine nitrogen and an acidic carboxylic acid group. If you perform a standard water anti-solvent addition without controlling the pH, the local acidity (generated by residual HCl/SO₂ from the thionyl chloride reagent) will protonate the pyridine ring or keep the carboxylic acid in its neutral, poorly soluble state. This causes the unreacted acid to co-precipitate with your target ester. The Solution: Implement a pH-controlled anti-solvent crystallization. By quenching the methanolic reaction mixture with aqueous sodium bicarbonate ( NaHCO3​ ) to a precise pH of 7.5–8.0, you selectively deprotonate the unreacted carboxylic acid (forming a highly water-soluble sodium carboxylate salt). At this pH, the target methyl ester remains completely neutral and precipitates cleanly [1].

Q2: My crystallization is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this?

The Causality: Oiling out occurs when the supersaturation of the system is generated too rapidly, causing the solution to bypass the metastable zone width (MSZW) and enter the spinodal decomposition region. The ester separates as a solute-rich liquid phase rather than a crystalline solid, which traps impurities and prevents proper filtration [2]. The Solution: You must control the trajectory of supersaturation. Maintain the solution at an elevated temperature (45°C) during the initial water (anti-solvent) addition. Pause the addition as soon as the cloud point is reached, and introduce 1-2 wt% of high-purity seed crystals. Age the suspension for 1 hour to allow the seed crystals to consume the supersaturation via crystal growth before adding the remaining anti-solvent.

Q3: The isolated crystals have a distinct yellow/brown discoloration. What causes this and how is it removed?

The Causality: Pyrrole-containing heterocycles are highly susceptible to trace oxidative polymerization, especially under the acidic reflux conditions of the esterification step. These conjugated polymeric impurities are highly colored and can become trapped within the crystal lattice of the ester. The Solution: Pre-treat the methanolic solution with activated carbon (5–10 wt% relative to the theoretical yield) prior to the anti-solvent addition. The highly porous carbon matrix selectively adsorbs the high-molecular-weight polymeric impurities via π−π stacking interactions.

Part 2: Quantitative Data on Impurity Clearance

The following table summarizes the expected impurity profile and the clearance efficiency of the optimized crystallization protocol.

Impurity TypePre-Crystallization LevelPost-Crystallization LevelPrimary Clearance Mechanism
Unreacted Carboxylic Acid 5.0% - 12.0%< 0.1%Ionization to soluble sodium salt via pH 7.5-8.0 aqueous quench.
Colored Polymeric Species High (Dark Brown)None (White/Off-white)Adsorption onto activated carbon prior to crystallization.
Residual Methanol > 50.0% (Solvent)< 0.3%Vacuum drying at 60°C; displaced by water during filtration.
Inorganic Salts (NaCl, etc.) ~ 15.0%< 0.1%High solubility in the aqueous mother liquor.

Part 3: Visualizations of the Crystallization Logic

Workflow Start Crude Reaction Mixture (MeOH + SOCl2) Quench NaHCO3 Quench (pH 7.5 - 8.0) Start->Quench Carbon Activated Carbon Treatment (Remove Polymers) Quench->Carbon Cryst Anti-Solvent Crystallization (Water Addition at 45°C) Carbon->Cryst Seed Seeding (Prevent Oiling Out) Cryst->Seed Isolate Filtration & Drying (Pure Ester) Seed->Isolate

Fig 1. Experimental workflow for the purification and crystallization of the methyl ester intermediate.

Logic Impurity Impurity Profile Acid Unreacted Acid Impurity->Acid Polymer Colored Polymers Impurity->Polymer Solvent Residual MeOH Impurity->Solvent Action1 Aqueous NaHCO3 (Forms Soluble Salt) Acid->Action1 Action2 Carbon Adsorption Polymer->Action2 Action3 Vacuum Drying (>60°C) Solvent->Action3

Fig 2. Physicochemical logic for impurity clearance during the crystallization process.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reaction Quench & pH Adjustment

  • Cool the crude esterification reaction mixture (in methanol) to 20°C.

  • Slowly add a saturated aqueous solution of NaHCO3​ while maintaining aggressive agitation.

  • IPC Check: Measure the pH of the suspension using a calibrated pH meter. The pH must stabilize between 7.5 and 8.0. Causality: If pH < 7.5, the unreacted acid will not fully ionize. If pH > 8.5, you risk base-catalyzed hydrolysis of your newly formed methyl ester.

Step 2: Carbon Treatment & Filtration

  • Add 10 wt% activated carbon (e.g., Darco KB-G) to the neutralized mixture.

  • Heat the suspension to 45°C and stir for 45 minutes.

  • Filter the mixture hot through a pad of Celite to remove the carbon.

  • IPC Check: Visually inspect the filtrate. It must be a clear, pale-yellow or colorless solution. If dark brown, repeat the carbon treatment.

Step 3: Anti-Solvent Addition & Seeding

  • Transfer the clarified filtrate to a crystallizer and maintain the temperature at 45°C.

  • Begin adding purified water (anti-solvent) at a rate of 0.1 volumes/minute until the solution becomes slightly turbid (the cloud point).

  • Stop the water addition. Immediately add 1.0 wt% of pure methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate seed crystals.

  • IPC Check: Observe the reactor for 30 minutes. The seed crystals must remain suspended and visible (not dissolving, and not melting into an oil).

Step 4: Aging & Isolation

  • Resume water addition at 0.05 volumes/minute until a final Methanol:Water volumetric ratio of 1:3 is achieved.

  • Cool the slurry linearly to 5°C over 4 hours.

  • IPC Check: Sample the mother liquor and analyze via HPLC. The concentration of the target ester in the mother liquor should be < 5% of the theoretical yield, confirming optimal supersaturation depletion.

  • Filter the slurry and wash the wet cake with cold (5°C) 1:3 Methanol:Water.

Step 5: Drying

  • Transfer the wet cake to a vacuum oven.

  • Dry at 60°C under high vacuum (< 50 mbar) for 12 hours.

  • IPC Check: Perform a Loss on Drying (LOD) analysis. The LOD must be < 0.5% before discharging the final product.

References

  • Smith, J. M., et al. "Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity." Journal of Medicinal Chemistry, vol. 67, no. 16, 2024, pp. 13604–13638. Available at:[Link]

  • Qiu, J., Albrecht, J., & Janey, J. "Solubility Behaviors and Correlations of Common Solvent–Antisolvent Systems." Organic Process Research & Development, vol. 24, no. 11, 2020. Available at:[Link]

Troubleshooting

safe handling and long-term storage guidelines for methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

An in-depth guide to the safe handling, long-term storage, and experimental troubleshooting of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate for researchers and drug development professionals. Introduction Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the safe handling, long-term storage, and experimental troubleshooting of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate for researchers and drug development professionals.

Introduction

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, belonging to the broader class of pyrrolopyridines. These scaffolds are explored for a range of biological activities.[1][2] Given its reactive potential and the need for experimental reproducibility, a comprehensive understanding of its handling, storage, and stability is paramount. This guide serves as a technical support resource, providing field-proven insights and protocols to ensure the integrity of the compound and the safety of laboratory personnel.

Section 1: Safety and Handling Protocols

This section details the essential safety measures and handling procedures required to work with methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. The protocols are designed to minimize exposure risk and maintain the integrity of the laboratory environment.

Frequently Asked Questions (Safety & Handling)

Q: What are the primary hazards associated with methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate?

A: Based on data for structurally similar pyrrolopyridine compounds, methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate should be handled as a hazardous substance. The primary GHS hazard classifications are summarized below.[3][4]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

This data is based on the closely related isomer, methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and should be used as a robust safety guideline for the [3,2-c] isomer in the absence of specific data.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is crucial. The following protocol outlines the minimum requirements for handling the solid compound or its solutions.

Protocol: Standard PPE for Handling
  • Engineering Controls: Always handle the compound within a certified chemical fume hood to control dust and vapor.[5] Ensure that an emergency eye wash station and safety shower are immediately accessible.[3]

  • Eye and Face Protection: Wear tightly fitting safety goggles approved under NIOSH (US) or EN 166 (EU) standards.[6] For operations with a higher risk of splashing, such as preparing stock solutions, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6] Use proper glove removal technique to avoid skin contact with the compound.[6]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, consider flame-retardant and antistatic protective clothing.

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[4] In situations where ventilation is inadequate or if the compound becomes airborne, a NIOSH-approved respirator should be worn.[3]

Q: What is the correct procedure for handling an accidental spill?

A: Immediate and correct response can prevent exposure and contamination.

Protocol: Spill Containment and Cleanup
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition.[6]

  • Don PPE: Wear the full PPE ensemble described above, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep or shovel the material into an appropriate, labeled container for disposal.[3] Avoid generating dust.[5] For a solution, contain the spillage with an inert absorbent material (e.g., diatomite, universal binders).[5]

  • Cleanup: Collect the absorbed material and place it in a sealed container for waste disposal.[5]

  • Decontamination: Decontaminate the spill area and all equipment used for cleanup with a suitable solvent (e.g., ethanol), followed by soap and water.[5]

Q: How should I dispose of waste containing this compound?

A: All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, state, and federal regulations, typically via an authorized incinerator equipped with an afterburner and scrubber.[3]

Workflow for Safe Handling

The following diagram illustrates the lifecycle of the compound in the lab, from receipt to disposal.

cluster_prep Preparation & Storage cluster_handling Experimental Use (in Fume Hood) cluster_cleanup Post-Experiment Receive Receive Compound Inspect Inspect Container (check for damage) Receive->Inspect Store Store Appropriately (See Section 2) Inspect->Store Weigh Weigh Solid (static control) Store->Weigh Transport in secondary container Solubilize Prepare Solution Weigh->Solubilize Experiment Use in Assay Solubilize->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Dispose Dispose of Waste (hazardous) Decontaminate->Dispose

Caption: Standard laboratory workflow for handling chemical reagents.

Section 2: Long-Term Storage Guidelines

Proper storage is critical for maintaining the chemical purity and reactivity of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Degradation can lead to failed experiments and inconsistent results.

Frequently Asked Questions (Storage)

Q: What are the ideal conditions for the long-term storage of this compound?

A: The ideal conditions aim to protect the compound from air, moisture, and heat. The ester and pyrrole functional groups can be sensitive to hydrolysis and oxidation, respectively.

Storage Conditions Summary
ConditionShort-Term (Weeks)Long-Term (Months to Years)Rationale
Temperature 2 - 8 °C (Refrigerated)[6]-20°C (Frozen)[5]Reduces the rate of potential decomposition reactions.
Atmosphere Tightly sealed container.Store under an inert gas (Nitrogen or Argon).[5][6]Prevents oxidation and hydrolysis by displacing oxygen and atmospheric moisture.
Container Original supplier vial.Tightly sealed, amber glass vial or equivalent.Protects from light and ensures a tight seal.
Environment Dry, well-ventilated area.In a desiccator within the freezer.Minimizes exposure to ambient moisture.

Q: How do I properly prepare an aliquot of the compound for storage under inert gas?

A: Aliquoting the compound upon receipt prevents repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.

Protocol: Inert Gas Storage Preparation
  • Preparation: In a fume hood, allow the main container to come to room temperature before opening to prevent condensation.

  • Aliquoting: Weigh the desired amount of the solid compound into smaller, appropriately sized vials suitable for low-temperature storage.

  • Inerting: Place the open aliquots and their caps inside a desiccator or glove box.

  • Purge Cycle: Evacuate the desiccator with a vacuum pump and then backfill with a dry, inert gas (e.g., nitrogen). Repeat this purge cycle 3-5 times to ensure the complete removal of air and moisture.

  • Sealing: Inside the inert atmosphere (or quickly after the final backfill), tightly cap the vials.

  • Final Storage: Seal the caps with paraffin film for extra security and place the labeled vials in a freezer at -20°C.[5]

Storage Method Decision Tree

This diagram helps in selecting the appropriate storage procedure based on intended use.

action_node action_node start Compound Received q1 Intended use within 4 weeks? start->q1 action_short Store at 2-8°C. Keep container tightly sealed in a dry location. q1->action_short Yes action_long_prep Prepare for Long-Term Storage q1->action_long_prep No q2 Will entire stock be used at once? action_long_prep->q2 action_no_aliquot Follow Inert Gas Protocol for the main vial. q2->action_no_aliquot Yes action_aliquot Aliquot into single-use vials. Follow Inert Gas Protocol for each aliquot. q2->action_aliquot No storage_final Store at -20°C in a desiccated environment. action_no_aliquot->storage_final action_aliquot->storage_final

Caption: Decision-making workflow for compound storage.

Section 3: Troubleshooting and FAQs

Even with proper handling, issues can arise during experiments. This section addresses common problems and provides guidance.

Frequently Asked Questions (Troubleshooting)

Q: My compound, which was a white/off-white solid, has turned yellow or brown. Is it still usable?

A: A distinct change in color is a strong indicator of chemical degradation. This is likely due to oxidation or other decomposition pathways. Using a degraded compound will lead to lower yields, the formation of impurities, and unreliable biological data. It is strongly recommended to use a fresh, un-degraded lot of the material for any quantitative experiments. If this is not possible, the purity of the material should be re-assessed by analytical methods like HPLC or LC-MS before use.

Q: I'm having trouble dissolving the compound. What solvents are recommended?

A: While specific solubility data is not widely published, compounds of this class (heterocyclic esters) are typically soluble in polar aprotic organic solvents.

  • Initial Recommendations: Try solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Intermediate Polarity: Dichloromethane (DCM) and Ethyl Acetate may also be effective.

  • Aqueous Solutions: Solubility in aqueous buffers is expected to be very low. For biological assays, preparing a concentrated stock solution in 100% DMSO and then diluting it into the aqueous assay buffer is the standard procedure. Be mindful of the final DMSO concentration in your experiment.

Q: My experimental results are inconsistent. Could the compound's stability be the issue?

A: Yes, inconsistency is a classic sign of compound instability.

  • Stock Solution Stability: The stability of the compound in solution, especially in DMSO at room temperature, may be limited. It is best practice to prepare fresh stock solutions for each experiment or, if necessary, store frozen (-20°C or -80°C) single-use aliquots of the DMSO stock. Avoid repeated freeze-thaw cycles of stock solutions.

  • Review Storage and Handling: Re-evaluate your storage and handling procedures. Was the compound exposed to air or moisture? Was it stored at the correct temperature? Any deviation can lead to gradual degradation that manifests as inconsistent results over time.[7]

Q: What classes of reagents are known to be incompatible with this molecule?

A: Based on its chemical structure, several types of reagents should be avoided or used with caution:

  • Strong Oxidizing Agents: These can react with the electron-rich pyrrole ring system.[3]

  • Strong Bases (e.g., LDA, NaOH): Strong bases can hydrolyze the methyl ester to the corresponding carboxylic acid.[7] They can also potentially react at other sites on the heterocyclic ring system.[7]

  • Strong Acids: Strong acids may lead to decomposition or unwanted side reactions.

Always perform small-scale test reactions when exploring new chemical transformations with this compound.

References
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2345. Available at: [Link]

  • NextSDS. Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate — Chemical Substance Information. Available at: [Link]

  • Abouzid, K. M., et al. (2015). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 20(4), 6249-6271. Available at: [Link]

  • Kuduk, S. D., et al. (2015). Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Medicinal Chemistry Letters, 6(7), 811-812. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

Sources

Optimization

HPLC method development and optimization for methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate analysis

Welcome to the technical support center for the HPLC analysis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful implementation and optimization of your analytical methods. The information herein is grounded in established scientific principles and validated experimental practices to support the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Peak Tailing for the Analyte Peak

Symptom: The peak for methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate exhibits significant asymmetry, with a tailing factor greater than 1.5.

Causality and Troubleshooting Steps:

Peak tailing for basic compounds like the pyrrolo-pyridine derivative is a common issue in reversed-phase HPLC.[1][2][3] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2]

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the stationary phase is pH-dependent.[4]

    • Action: Lower the mobile phase pH to ≤ 2.5.[1][2] This protonates the residual silanol groups on the column packing, minimizing their interaction with the basic analyte.[5]

    • Recommended Buffer: Use a 10-20 mM phosphate buffer, as it provides good buffering capacity in this pH range.[1] Be cautious with high concentrations of acetonitrile, as it can cause buffer precipitation.[1]

  • Use of a Competing Base: A competing base can mask the active silanol sites.

    • Action: Add a silanol suppressor like triethylamine (TEA) to the mobile phase at a concentration of around 5 mM.[1] The TEA will preferentially interact with the silanol groups, reducing their availability for secondary interactions with the analyte.[1]

    • Caveat: Prolonged use of competing bases can lead to shorter column lifetimes due to hydrolysis of the stationary phase.[1]

  • Column Selection: The choice of stationary phase is critical for analyzing basic compounds.

    • Action: Employ a column with a highly deactivated, end-capped stationary phase. Modern columns are often manufactured with high-purity silica (≥99.99%) to minimize metal content and residual silanol activity.[2]

    • Alternative: Consider using a column with a different stationary phase chemistry, such as a phenyl or diphenyl phase, which can offer different selectivity for aromatic compounds.[6]

  • Guard Column Saturation: The guard column can accumulate matrix components that cause peak tailing.

    • Action: Replace the guard column. If the peak shape is restored, it confirms that the guard column was the source of the problem. Regularly replacing the guard column is a cost-effective way to protect the analytical column.

Issue 2: Poor Resolution Between the Main Peak and Impurities

Symptom: The analyte peak is not baseline-separated from adjacent impurity peaks, leading to inaccurate quantification.

Causality and Troubleshooting Steps:

Resolution in HPLC is a function of column efficiency, selectivity, and retention factor.[6] Optimizing these parameters is key to achieving adequate separation.

  • Optimize Mobile Phase Composition (Selectivity): The choice and ratio of organic solvents in the mobile phase significantly impact selectivity.[4][6]

    • Action: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve separation.[6]

    • Solvent Switching: If adjusting the ratio is insufficient, try a different organic solvent. For example, switching from acetonitrile to methanol can alter the elution order of compounds.[6]

  • Adjust Gradient Profile (for Gradient Elution):

    • Action: If using a gradient method, modify the slope. A shallower gradient provides more time for separation of closely eluting peaks.[7]

  • Column Efficiency: Higher column efficiency leads to narrower peaks and better resolution.[6]

    • Action:

      • Use a longer column.[6]

      • Use a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[6]

      • Ensure the flow rate is near the column's optimal operating range.[6]

  • Temperature Optimization:

    • Action: Increase the column temperature. This can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[6]

Issue 3: Inconsistent Retention Times

Symptom: The retention time of the analyte peak shifts significantly between injections or across a sequence.

Causality and Troubleshooting Steps:

Stable retention times are crucial for reliable peak identification and integration. Fluctuations can indicate problems with the HPLC system or the method's robustness.

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, is a common cause of retention time drift.

    • Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer post-run equilibration step.

  • Mobile Phase Preparation:

    • Action: Prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component. Ensure thorough mixing of the mobile phase components.

  • Pump Performance:

    • Action: Check the pump for leaks and ensure it is delivering a consistent flow rate. Perform a flow rate accuracy test if necessary. Air bubbles in the pump head can also cause flow rate fluctuations. Degas the mobile phase thoroughly.

  • Column Temperature:

    • Action: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC method development for methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate?

A1: A good starting point for reversed-phase HPLC analysis would be:

  • Column: A C18 column with high-purity silica and end-capping (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., 20 mM potassium phosphate at pH 2.5) and an organic modifier like acetonitrile or methanol.[1]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance. This can be determined using a photodiode array (PDA) detector.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

This initial setup can then be optimized based on the observed chromatographic performance.

Q2: How do I choose the appropriate stationary phase for this analysis?

A2: The choice of stationary phase depends on the physicochemical properties of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and its potential impurities.

  • C18 Columns: These are a versatile and common starting point for many small molecules.[2] They provide good hydrophobic retention.

  • Phenyl-Hexyl Columns: These can provide alternative selectivity, particularly for aromatic compounds, due to π-π interactions.[6]

  • Polar-Embedded Columns: For more polar analytes or if operating with highly aqueous mobile phases, these columns can offer better retention and peak shape.

Q3: What are the key parameters to consider for HPLC method validation according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines Q2(R1) and the newer Q2(R2), the following validation characteristics should be considered for an assay of a drug substance[9][10][11][12][13]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Data Presentation
Parameter Recommended Condition/Acceptance Criteria Reference
Column C18, 4.6 x 150 mm, 5 µm[8]
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5[1]
Mobile Phase B Acetonitrile
Gradient Optimized for resolution[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax
Injection Volume 10 µL
Tailing Factor ≤ 1.5[5]
Resolution ≥ 2.0 between analyte and closest impurity[7]
Experimental Protocols

Protocol 1: Preparation of Mobile Phase (20 mM Potassium Phosphate, pH 2.5)

  • Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) to prepare a 20 mM solution in HPLC-grade water.

  • Dissolve the salt completely.

  • Adjust the pH to 2.5 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Degas the mobile phase before use.

Protocol 2: System Suitability Test

Before running any samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Prepare a standard solution of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate at a known concentration.

  • Inject the standard solution five or six replicate times.

  • Calculate the following parameters:

    • Relative Standard Deviation (RSD) of the peak area: Should be ≤ 2.0%.

    • Tailing factor: Should be ≤ 1.5.[5]

    • Theoretical plates (N): Should be ≥ 2000.

Visualizations

MethodDevelopmentWorkflow A Initial Method Scouting (Column, Mobile Phase) B Optimization of Mobile Phase (Organic Ratio, pH) A->B Select best initial conditions C Optimization of Chromatographic Conditions (Gradient, Temperature, Flow Rate) B->C Fine-tune for resolution and peak shape D Method Validation (ICH Guidelines) C->D Verify performance E Final Robust HPLC Method D->E Implement for routine analysis

Caption: Workflow for HPLC method development and validation.

TroubleshootingLogic cluster_tailing Troubleshoot Tailing cluster_resolution Troubleshoot Resolution cluster_retention Troubleshoot Retention Start Problem Observed Tailing Peak Tailing Start->Tailing Resolution Poor Resolution Start->Resolution Retention Inconsistent Retention Start->Retention T1 Adjust Mobile Phase pH Tailing->T1 R1 Optimize Mobile Phase % Resolution->R1 RT1 Check Equilibration Retention->RT1 T2 Add Competing Base T1->T2 T3 Change Column T2->T3 R2 Adjust Gradient R1->R2 R3 Improve Efficiency (Column/Particles) R2->R3 RT2 Prepare Fresh Mobile Phase RT1->RT2 RT3 Verify Pump Performance RT2->RT3

Caption: Logical flow for troubleshooting common HPLC issues.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Optimization of the HPLC separation of aromatic groups in petroleum fractions.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine deriv
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC.
  • HPLC Methods for analysis of Pyridine.
  • Ich guidelines for valid
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Automated UHPLC method development and robustness test for mebendazole and related impurities. Thermo Fisher Scientific.
  • 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. MilliporeSigma.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate — Chemical Substance Inform

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Purity Validation of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate via LC-MS

Executive Summary The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in potent kinase inhibitors targeting FMS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in potent kinase inhibitors targeting FMS 1 and Monopolar Spindle 1 (MPS1) 2. Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9) is a critical synthetic building block in these campaigns. However, the synthesis of halogenated azaindoles often generates closely related impurities, such as des-chloro analogs or regioisomers. Relying on inadequate purity validation methods can lead to downstream synthetic failures or manifest as false positives in biological assays.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical alternatives, providing actionable, self-validating experimental protocols for drug development professionals.

The Analytical Challenge: Why LC-MS is the Gold Standard

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a staple in routine quality control, it relies solely on the chromophoric properties of the analyte. For methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, regioisomeric impurities (e.g., substitution at the 4-position instead of the 6-position) exhibit nearly identical UV absorption profiles and often co-elute under standard reverse-phase conditions, leading to a dangerous overestimation of purity.

LC-MS overcomes this by providing an orthogonal dimension of analysis: mass-to-charge ratio ( m/z ). The causality behind choosing LC-MS lies in the molecule's specific structural features:

  • Basic Pyridine Nitrogen: The azaindole core is highly amenable to positive Electrospray Ionization (ESI+), allowing for trace-level sensitivity and robust bioanalytical quantification 3.

  • Chlorine Isotope Signature: The presence of the chlorine atom provides a highly diagnostic isotopic pattern. Natural chlorine exists as 35 Cl and 37 Cl in an approximate 3:1 ratio. The intact [M+H]+ ion will present as a distinct doublet at m/z 211.02 and 213.02. This signature instantly differentiates the target compound from des-chloro impurities, which lack this specific isotopic ratio 4.

Table 1: Comparative Performance Metrics for Purity Validation
Analytical MethodSensitivity (LOD)Resolves Co-eluting Regioisomers?Detects Des-chloro Impurities?Structural Confirmation
HPLC-UV ~0.1% (Area)No (Identical chromophores)Poor (Similar UV spectra)None (Retention time only)
NMR (1H) ~1.0 - 2.0%Yes (Different shift patterns)Yes (Missing proton shifts)High (Full connectivity)
LC-MS (ESI+) <0.01% Yes (via MS/MS fragmentation) Yes (Missing 3:1 Cl isotope pattern) High (Exact mass & Isotope ratio)
Experimental Protocol: Self-Validating LC-MS Workflow

To ensure a self-validating system, the following protocol utilizes an acidic mobile phase. Mechanistic Causality: The acidic modifier (formic acid) serves a dual purpose. First, it suppresses secondary silanol interactions on the C18 stationary phase to prevent peak tailing. Second, it forces the protonation of the azaindole's basic nitrogen in the liquid phase, drastically increasing the ESI+ ionization efficiency and ensuring the generation of the [M+H]+ species.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1.0 mg of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

    • Dissolve in 1.0 mL of LC-MS grade Methanol and sonicate for 2 minutes to ensure complete dissolution.

    • Dilute a 10 µL aliquot into 990 µL of 50:50 Water:Acetonitrile (Final concentration: 10 µg/mL).

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Column Temperature: 40 °C.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 0.0–0.5 min (5% B); 0.5–4.0 min (linear gradient to 95% B); 4.0–5.0 min (hold at 95% B); 5.0–5.1 min (return to 5% B).

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • Detection Parameters (MS & UV):

    • UV Detection: Photodiode Array (PDA) extracting at 254 nm.

    • MS Source: Electrospray Ionization in Positive mode (ESI+).

    • Capillary Voltage: 3.0 kV. Desolvation Temperature: 350 °C.

    • Mass Range: Scan m/z 100 to 500.

  • Data Integration: Cross-reference the UV peak area at 254 nm with the Extracted Ion Chromatogram (EIC). Confirm the main peak exhibits the m/z 211.02 / 213.02 doublet.

LCMS_Workflow SamplePrep Sample Preparation (Dissolution in MeOH/H2O) LCSeparation UHPLC Separation (C18, Acidic Gradient) SamplePrep->LCSeparation Injection UVDetection UV Detection (254 nm) (Chromophore Profiling) LCSeparation->UVDetection Eluent Split MSIonization ESI+ Ionization (Protonation of Azaindole) LCSeparation->MSIonization Eluent Split DataOutput Orthogonal Purity Validation (UV Area % + MS Confirmation) UVDetection->DataOutput Chromatogram MassAnalysis Mass Analysis (Quadrupole) (m/z & Isotope Pattern) MSIonization->MassAnalysis Gas Phase Ions MassAnalysis->DataOutput Spectra

Orthogonal LC-MS workflow combining UV chromophore profiling with exact mass confirmation.

Mechanistic Insight: Ionization and Isotope Profiling

The true power of this method lies in the mass spectrometer's ability to act as a highly specific structural filter. When the target compound enters the ESI source, the acidic environment facilitates the addition of a proton ( H+ ) to the basic pyridine nitrogen. Because the molecule contains a single chlorine atom, the resulting mass spectrum will not show a single peak, but rather a characteristic isotopic cluster.

Ionization_Mechanism Neutral Target Compound (Neutral, Exact Mass = 210.02) Protonated [M+H]+ Ion (Protonated Pyridine Nitrogen) Neutral->Protonated ESI Droplet Desolvation AcidicMobile Formic Acid (0.1%) Provides H+ AcidicMobile->Protonated Proton Transfer Isotope35 m/z 211.02 (35Cl Isotope, ~75% Abundance) Protonated->Isotope35 Mass Analyzer Separation Isotope37 m/z 213.02 (37Cl Isotope, ~25% Abundance) Protonated->Isotope37 Mass Analyzer Separation

ESI+ ionization pathway demonstrating protonation and the resulting diagnostic chlorine isotope doublet.

Table 2: Representative Impurity Profiling Data (Target vs. Common Impurities)

The following data illustrates why relying on UV alone is dangerous. A des-chloro impurity co-eluting closely with the target will artificially inflate the UV purity score, but is immediately flagged by MS.

AnalyteRetention TimeUV Area (%)Observed m/z [M+H]+ Isotope PatternMS Identification
Target Compound 2.45 min96.5%211.02 / 213.023:1 Doublet Confirmed Target
Des-chloro Impurity 2.38 min2.1%177.06SingletMissing Chlorine
Regioisomer (4-chloro) 2.48 min1.4%211.02 / 213.023:1 DoubletRequires MS/MS to resolve
Conclusion

For the rigorous purity validation of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, HPLC-UV is insufficient as a standalone technique due to its inability to resolve structurally similar, co-eluting synthetic impurities. LC-MS provides a self-validating framework by coupling chromatographic separation with the diagnostic power of the chlorine isotope pattern and exact mass confirmation, ensuring the integrity of downstream drug discovery applications.

References
  • El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." National Center for Biotechnology Information (NIH).
  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry (ACS Publications).
  • Kachingwe, B. H., et al. "Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies." National Center for Biotechnology Information (NIH).
  • Hemström, P., et al. "Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure." National Center for Biotechnology Information (NIH).

Sources

Comparative

spectroscopic validation of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate structural integrity

Spectroscopic Validation of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Comparative Guide to Structural Integrity Executive Summary The 1H-pyrrolo[3,2-c]pyridine (azaindole) scaffold is a privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Comparative Guide to Structural Integrity

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (azaindole) scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capabilities make it a critical pharmacophore in the development of Eleven-Nineteen-Leukemia (ENL) YEATS domain inhibitors for Acute Myeloid Leukemia (AML)[1] and potent colchicine-binding site inhibitors for oncology applications[2]. Among its functionalized derivatives, Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1140512-59-9) serves as a highly versatile building block[3]. However, the structural integrity of this scaffold is frequently compromised in generic batches by regioisomeric impurities and incomplete halogenation.

As a Senior Application Scientist, I present this comparative guide to establish a self-validating spectroscopic framework for distinguishing premium-grade scaffolds (≥97% purity)[3] from substandard generic alternatives.

The Analytical Challenge: Premium vs. Generic Scaffolds

Synthesizing the [3,2-c] azaindole core is notoriously prone to regioisomeric scrambling. Generic suppliers often utilize unoptimized cyclization routes that yield mixtures of [3,2-c] and [2,3-b] isomers. Furthermore, the 6-chloro substituent is susceptible to des-chlorination or incomplete substitution during scale-up. Using a premium grade prevents catastrophic yield losses, complex purification bottlenecks, and off-target toxicity in downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

Experimental Methodologies & Causality

To objectively compare product performance, we rely on a self-validating analytical system. The following protocols do not just measure purity; they inherently prove the structural connectivity of the molecule.

Protocol 1: 1H and 13C NMR Structural Elucidation

To definitively rule out isomeric contamination, high-resolution NMR is non-negotiable.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6. Causality: We utilize DMSO-d6 rather than CDCl3 because the highly polar azaindole system exhibits rapid proton exchange and intermolecular hydrogen bonding in non-polar solvents. DMSO-d6 disrupts these aggregates, yielding a sharp, quantifiable resonance for the pyrrole NH proton at ~11.5–12.0 ppm.

  • Acquisition: Acquire 1H NMR at 500 MHz and 13C NMR at 125 MHz using a standard 30° pulse sequence with a 2-second relaxation delay to ensure accurate integration.

  • Isomeric Validation (The Self-Validating Step): In the authentic [3,2-c] isomer, the pyridine nitrogen is at position 5. Consequently, the aromatic protons at C4 and C7 are isolated from each other by the nitrogen and the C6-chlorine. They must appear as distinct singlets (or exhibit ultra-fine long-range coupling < 1 Hz). If the sample contains the generic [2,3-b] isomer, the protons are adjacent, which will self-reveal as highly visible doublets with an ortho-coupling constant of J ≈ 8 Hz.

Protocol 2: LC-HRMS Purity and Isotopic Profiling
  • Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid. Causality: Formic acid serves a dual purpose: it suppresses silanol interactions on the stationary phase for sharper peak shapes and acts as a proton source to efficiently ionize the basic pyridine nitrogen for positive-mode Electrospray Ionization (ESI+).

  • Mass Spectrometry: Monitor the eluent using a High-Resolution Mass Spectrometer (HRMS) in ESI+ mode.

  • Halogen Verification (The Self-Validating Step): The theoretical exact mass for [M+H]+ is m/z 211.0269. Because chlorine naturally exists as 35Cl and 37Cl in a ~3:1 ratio, a self-validating spectrum must display an[M+H+2]+ peak at m/z 213.0240 at exactly ~33% the intensity of the parent peak. Generic batches lacking this precise ratio indicate co-eluting des-chloro impurities (m/z 177.0659).

Comparative Data Analysis

The table below summarizes the spectroscopic benchmarks required to differentiate a premium building block from a generic alternative.

Analytical ParameterPremium Grade (e.g., ≥97% Purity)Generic / Crude GradeStructural Implication
1H NMR (DMSO-d6) Sharp singlets at C4 and C7Presence of doublets (J ≈ 8 Hz)Indicates pyrrolo[2,3-b]pyridine isomeric contamination
LC-HRMS Purity > 97.0% (Single sharp peak at RT)< 85.0% (Multiple broad peaks)High residual intermediates or solvent trapping
Isotopic Pattern Exact 3:1 ratio (m/z 211 / 213)Skewed ratio or m/z 177 peakConfirms des-chloro impurities from incomplete halogenation
Water Content (KF) < 0.5%> 2.0%Excess moisture destroys downstream organometallic reagents

Validation Workflow

ValidationWorkflow Sourcing Raw Scaffold Sourcing (CAS 1140512-59-9) NMR 1H & 13C NMR Isomeric & Structural Check Sourcing->NMR LCMS LC-HRMS Purity & Mass Confirmation NMR->LCMS Decision Purity > 97% & No Isomeric Impurities? LCMS->Decision Premium Premium Grade Approved for Synthesis Decision->Premium Yes Generic Generic Grade Requires Recrystallization Decision->Generic No

Spectroscopic validation workflow for azaindole scaffold integrity.

Conclusion

The structural integrity of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate cannot be assumed based on standard HPLC area percentages alone. By enforcing a self-validating spectroscopic workflow—leveraging the isolated C4/C7 singlets in NMR and the strict 3:1 isotopic chlorine signature in HRMS—researchers can objectively verify the superiority of premium-grade scaffolds. Investing in rigorous upfront validation eliminates downstream synthetic failures and ensures the fidelity of complex drug development pipelines.

References[3] Title: Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | ChemScene

Source: chemscene.com URL: 3[1] Title: Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL: 1[2] Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Taylor & Francis URL: 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Comprehensive Safety and Operational Guide: Handling Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate As a Senior Application Scientist, I designed this protocol to bridge the gap between standard safety data shee...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

As a Senior Application Scientist, I designed this protocol to bridge the gap between standard safety data sheets (SDS) and real-world laboratory execution. Handling complex heterocyclic intermediates requires more than passive compliance; it demands a mechanistic understanding of the compound's physicochemical behavior to ensure both personal safety and experimental integrity.

Chemical Identity & Context

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a halogenated 5-azaindole derivative. It is highly valued in medicinal chemistry, specifically serving as a critical intermediate in the synthesis of potent PRMT5 inhibitors designed to target1[1].

Physicochemical Properties Summary

Property Value Reference
CAS Number 1140512-59-9 [2]
Molecular Formula C9H7ClN2O2 [2]
Molecular Weight 210.62 g/mol [2]
Melting Point ~220.00 °C [2]

| pKa (Estimated) | ~6.5 - 7.4 (analogous cores) |[1] |

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous dictates how we protect ourselves against it.

  • Toxicity & Irritation (H301/H302, H315, H319, H335): This compound is classified as toxic if swallowed and causes 3[3]. Mechanistically, the chloro-azaindole core is highly lipophilic. If the powder is dissolved in penetrative organic solvents (e.g., DMSO, DMF), it can rapidly cross the stratum corneum, carrying the active pharmacophore directly into systemic circulation.

  • Aerosolization Risk: As a fine dry powder, it is prone to electrostatic charging. The basicity of the pyridine nitrogen means that inhalation of aerosolized particulates will cause immediate, localized basic irritation to the mucosal lining of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Justification
Eye Protection Snug-fitting chemical safety gogglesProtects against corneal irritation from airborne micro-particulates[3]. Standard safety glasses lack necessary orbital seals.
Hand Protection Double-layered Nitrile gloves (≥ 0.11 mm thickness)The outer glove acts as the primary barrier against the solid. Critical Note: If handling the compound in DMSO, upgrade to butyl rubber or laminate gloves. DMSO rapidly permeates standard nitrile, acting as a carrier for the solute.
Body Protection Flame-retardant lab coat with knit cuffsPrevents accumulation of static-charged dust on exposed forearms. Knit cuffs prevent sleeve drag and accidental vessel tipping.
Respiratory Class II Fume Hood (Face velocity: 0.4–0.6 m/s)Mitigates inhalation of electrostatically dispersed powder[3]. If a hood is unavailable, a well-fitted N95/FFP2 respirator is mandatory.

Experimental Workflow: Safe Handling & Weighing

Electrostatic dispersion is the primary vector for exposure when handling heterocyclic powders. Follow this self-validating protocol to ensure zero-exposure transfer.

Step-by-Step Methodology:

  • Preparation: Verify the fume hood flow rate. Clear the workspace of unnecessary clutter to prevent air turbulence. Don all required PPE.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the analytical balance pan, the weighing boat, and the metal micro-spatula. Causality: This neutralizes surface charges, preventing the powder from "jumping" due to electrostatic repulsion.

  • Enclosed Weighing: Tare the anti-static weigh boat. Carefully transfer the solid using the micro-spatula. Keep the fume hood sash as low as possible to minimize draft.

  • Sealed Transfer: Transfer the weighed solid into your reaction vial. Cap the vial tightly before removing it from the fume hood. Never transport open vessels containing active pharmaceutical intermediates across the laboratory.

  • Decontamination: Wipe down the spatula, balance pan, and surrounding hood surface with a lint-free wipe dampened with 70% Isopropanol (IPA) or Ethanol.

HandlingWorkflow Start 1. Preparation Verify Fume Hood Flow Don Full PPE Static 2. Static Mitigation Use Anti-Static Gun on Spatula & Boat Start->Static Weigh 3. Enclosed Weighing Weigh inside draft shield Avoid sudden air movements Static->Weigh Transfer 4. Sealed Transfer Cap vial before removing from fume hood Weigh->Transfer Decon 5. Decontamination Wipe balance & hood with 70% IPA/H2O Transfer->Decon

Experimental workflow for the safe weighing and transfer of hazardous azaindole powders.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and logical action prevents exposure escalation.

SpillResponse Spill Powder Spill Occurs Assess Assess Spill Volume Spill->Assess Minor Minor Spill (< 50g) Inside Hood Assess->Minor Major Major Spill (> 50g) or Outside Hood Assess->Major Wet Dampen with Water/IPA (Prevent Dust) Minor->Wet Evacuate Evacuate Area Contact EHS Major->Evacuate Sweep Collect with Plastic Scoop Place in Solid Waste Wet->Sweep

Decision matrix and logical workflow for powder spill response.

  • Minor Spills (< 50g, inside hood): Never sweep dry powder. Sweeping generates a hazardous aerosol cloud. Instead, dampen an absorbent pad with a 10% IPA/Water solution and gently place it over the spill. The solvent agglomerates the powder. Wipe inward from the edges to prevent spreading.

  • Major Spills (> 50g, or outside hood): Evacuate the immediate vicinity. The aerosolized dust poses an acute respiratory hazard. Secure the perimeter and immediately contact Environmental Health and Safety (EHS).

Waste Disposal Plan

Proper segregation prevents dangerous cross-reactions in waste streams.

  • Solid Waste: Place all contaminated wipes, weigh boats, and outer gloves into a rigid, sealable container clearly labeled "Hazardous Solid Waste - Halogenated Organics."

  • Liquid Waste: If the compound is in solution (e.g., methanolic or DMSO solutions from 1[1]), dispose of it in the "Halogenated Organic Liquid Waste" carboy.

  • Critical Warning: Do not mix this waste stream with concentrated aqueous acids. The basic azaindole nitrogen will undergo exothermic protonation and form highly soluble salts, complicating downstream incineration and environmental processing.

References

  • Title: Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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